molecular formula C11H23NO B1616077 4-(2-Butoxyethyl)piperidine CAS No. 70724-66-2

4-(2-Butoxyethyl)piperidine

Cat. No.: B1616077
CAS No.: 70724-66-2
M. Wt: 185.31 g/mol
InChI Key: JVSPINOXKQMDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Butoxyethyl)piperidine is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70724-66-2

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(2-butoxyethyl)piperidine

InChI

InChI=1S/C11H23NO/c1-2-3-9-13-10-6-11-4-7-12-8-5-11/h11-12H,2-10H2,1H3

InChI Key

JVSPINOXKQMDFN-UHFFFAOYSA-N

SMILES

CCCCOCCC1CCNCC1

Canonical SMILES

CCCCOCCC1CCNCC1

Other CAS No.

70724-66-2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 4-[2-(tert-Butoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9).

Advanced Building Block for Medicinal Chemistry & Lipophilic Linker Design

Executive Summary

4-[2-(tert-Butoxy)ethyl]piperidine (CAS 184042-67-9) is a specialized heterocyclic building block characterized by a secondary amine pharmacophore linked to a lipophilic tert-butyl ether tail. Unlike simple alkyl ethers, the tert-butoxy group provides unique steric bulk and stability against basic hydrolysis, while remaining cleavable under strong acidic conditions. This compound is critical in drug discovery for modulating the lipophilicity (LogD) of lead compounds, serving as a spacer in PROTAC molecules, and acting as a scaffold in the synthesis of GPCR ligands (e.g., Sigma-1 receptors) and antihistamines.

Chemical Identity & Structural Analysis

The molecule features a piperidine ring substituted at the 4-position with an ethyl chain terminated by a bulky tert-butyl ether. This structure offers a balance of basicity (piperidine nitrogen) and lipophilicity (t-butyl group), making it an ideal "masked" polar group or a permanent hydrophobic handle.

Attribute Technical Detail
CAS Registry Number 184042-67-9
IUPAC Name 4-[2-(2-methylpropan-2-yloxy)ethyl]piperidine
Common Synonyms 4-(2-tert-Butoxyethyl)piperidine; 4-(2-t-Butoxyethyl)piperidine
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
SMILES CC(C)(C)OCCC1CCNCC1
InChI Key Derived from structure
Physicochemical Profile

The tert-butoxy group significantly alters the physicochemical landscape compared to the parent alcohol (4-piperidineethanol). The ether linkage removes the hydrogen bond donor capability of the hydroxyl group, increasing membrane permeability and solubility in non-polar organic solvents.

Property Value / Range Note
Physical State Liquid or Low-melting SolidBulky t-butyl group disrupts crystal packing.
Boiling Point ~240–250 °C (Predicted)Higher than parent alcohol due to MW, but lacks H-bonding.
pKa (Conjugate Acid) ~10.8Typical for 4-substituted piperidines.
LogP (Predicted) 2.3 – 2.8Significantly more lipophilic than 4-piperidineethanol (LogP ~0.7).
Solubility DCM, EtOAc, MeOH, DMSOHigh organic solubility; moderate aqueous solubility as HCl salt.
Stability Acid-Labile; Base-StableStable to NaOH/KOH; cleaves to alcohol in TFA/HCl.
Synthetic Pathways & Manufacturing

The synthesis of CAS 184042-67-9 typically requires protecting group strategies to prevent N-alkylation during the etherification of the ethyl side chain. The most robust route involves the tert-butylation of N-Boc-4-piperidineethanol .

Core Synthetic Workflow
  • Protection: Start with 4-piperidineethanol. Protect the nitrogen (e.g., Boc or Cbz) to ensure reaction selectivity at the oxygen.

  • Etherification: The primary alcohol is converted to a tert-butyl ether. Standard Williamson ether synthesis (t-BuBr + Base) fails due to E2 elimination. Instead, acid-catalyzed addition of isobutylene or reaction with tert-butyl trichloroacetimidate is required.

  • Deprotection: The N-protecting group is removed. Note: If N-Boc is used, acidic deprotection (TFA) might also cleave the tert-butyl ether. Therefore, N-Benzyl (Cbz) or N-Benzyl (Bn) protection is preferred, as it can be removed via hydrogenation (Pd/C) without affecting the acid-sensitive ether.

Diagram: Synthetic Route (N-Benzyl Strategy)

Synthesis Start 4-Piperidineethanol (CAS 622-26-4) Step1 N-Protection (Bn-Cl / Base) Start->Step1 Inter1 N-Benzyl-4-piperidineethanol Step1->Inter1 Step2 Etherification (Isobutylene / H2SO4 OR t-Butyl Trichloroacetimidate) Inter1->Step2 Inter2 N-Benzyl-4-(2-t-butoxyethyl)piperidine Step2->Inter2 Step3 Deprotection (H2, Pd/C) Inter2->Step3 Product 4-(2-tert-Butoxyethyl)piperidine (CAS 184042-67-9) Step3->Product

Caption: Optimized synthetic pathway using N-Benzyl protection to preserve the acid-sensitive tert-butyl ether moiety during deprotection.

Applications in Drug Discovery[11]
A. Lipophilic Linker Modulation

In the design of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the physical properties of the linker are crucial.

  • Role: The 4-(2-tert-butoxyethyl)piperidine moiety serves as a rigidified spacer (piperidine ring) with a flexible, lipophilic tail.

  • Mechanism: The tert-butyl group increases the cLogP, improving cell permeability compared to standard PEG linkers, which can be too hydrophilic.

B. Sigma-1 Receptor Ligands

Research into neuroprotective agents often targets the Sigma-1 receptor.

  • Pharmacophore: The basic nitrogen of the piperidine interacts with the aspartate residue (Asp126) in the receptor binding pocket.

  • Hydrophobic Pocket: The tert-butoxyethyl tail extends into the hydrophobic regions of the receptor, providing necessary van der Waals interactions for high-affinity binding.

C. Metabolic Stability
  • Steric Shielding: The bulky tert-butyl group sterically hinders metabolic oxidation at the adjacent ether oxygen, potentially extending the half-life of the drug candidate compared to linear alkyl ethers.

Handling, Stability & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, protocols should follow standards for secondary alkylamines and ethers.

Hazard Class Statement Precaution
Skin Corrosion/Irritation H315 : Causes skin irritation.[1][2]Wear nitrile gloves (min 0.11mm thick).
Eye Damage/Irritation H319 : Causes serious eye irritation.[1][2]Use chemical safety goggles.
STOT - Single Exposure H335 : May cause respiratory irritation.[1][2]Handle in a certified fume hood.
Storage Stability Hygroscopic / Air Sensitive Store under inert gas (Argon/Nitrogen) at 2–8°C. Avoid strong acids.

Emergency Protocol:

  • In Case of Contact: Immediately flush eyes/skin with water for 15 minutes.[3]

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References
  • Chemical Identity & Structure: PubChem Compound Summary for CID 10353694 (Related Carboxylate). National Center for Biotechnology Information. Link

  • Synthesis of Piperidine Ethers:Preparation of tert-butyl ethers from alcohols using tert-butyl trichloroacetimidate. Tetrahedron Letters, 1988, 29(29), 3507-3510. (General methodology applied to CAS 184042-67-9).
  • Applications in Sigma Receptors:Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry, related derivatives discussed in context of lipophilic efficiency.
  • Vendor Data: BLD Pharm Product Sheet: 4-(2-(tert-Butoxy)ethyl)piperidine (CAS 184042-67-9). Link

Sources

molecular structure of 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Synthetic Utility of 4-(2-Butoxyethyl)piperidine in Advanced Drug Discovery

Executive Overview

As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs). A critical strategy in modern medicinal chemistry is the modular use of functionalized aliphatic heterocycles. This compound (CAS: 70724-66-2) is a highly versatile building block that elegantly balances basicity, lipophilicity, and hydrogen-bonding capability[1]. This technical guide deconstructs the structural rationale, synthetic methodology, and pharmacological utility of this molecule, providing a self-validating framework for drug development professionals.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of this compound consists of a central piperidine ring substituted at the C4 position with a 2-butoxyethyl chain. This specific arrangement is not arbitrary; it is a calculated design to manipulate the physicochemical space of a parent drug scaffold.

  • The Piperidine Core: Provides a secondary amine with a pKa typically around 10–11. This mild basicity is crucial for forming stable hydrochloride salts (CAS: 1219967-64-2), which significantly enhances aqueous solubility and oral bioavailability[2].

  • The Ether Linkage (-O-): Introduces a hydrogen-bond acceptor. This subtly increases the Topological Polar Surface Area (TPSA), which is a primary determinant in restricting blood-brain barrier (BBB) penetration.

  • The Butyl Tail (-C4H9): Acts as a lipophilic shield. It compensates for the polarity of the ether oxygen, maintaining an optimal partition coefficient (LogP) necessary for cellular membrane permeation.

Table 1: Quantitative Physicochemical Summary
ParameterValue / DescriptorRationale in Drug Design
Chemical Name This compoundStandard IUPAC nomenclature[1].
CAS Registry Number 70724-66-2 (Free Base)Primary identifier for sourcing[1].
Molecular Formula C11H23NOIndicates a highly saturated, aliphatic nature.
Molecular Weight 185.31 g/mol Low molecular weight allows for coupling without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates target receptor anchoring.
Hydrogen Bond Acceptors 2 (Amine N, Ether O)Modulates aqueous solubility and target binding.

Strategic Utility in Pharmacophore Design (Peripheralization)

A major hurdle in developing therapeutics for ubiquitous receptors (such as the CB1 receptor) is the mitigation of central nervous system (CNS) side effects. When targeting peripheral receptors, we must engineer the API to avoid crossing the BBB.

This compound is an exemplary moiety for this "peripheralization" strategy. Research into functionalized piperidinyl purines as CB1 receptor inverse agonists demonstrates that modifying the piperidine linker with oxygen-containing heteroalkyl chains alters the physical properties of the molecule[3]. By incorporating the butoxyethyl group, medicinal chemists can tune the basicity of the amine connector and increase the TPSA just enough to trigger efflux mechanisms (like P-glycoprotein) or prevent passive BBB diffusion, all while retaining high binding affinity at the target receptor[3].

Pharmacophore Core Target API Core (e.g., Purine Scaffold) Piperidine Piperidine Ring (Mild Basicity, Oral Absorption) Core->Piperidine Structural Linkage Ether Ether Linkage (-O-) (H-Bond Acceptor, TPSA Modulator) Piperidine->Ether C4-Substitution Outcome Peripheral Selectivity (Reduced BBB Penetration) Piperidine->Outcome Butyl Butyl Tail (-C4H9) (Lipophilic Shielding, LogP Tuning) Ether->Butyl Alkyl Extension Ether->Outcome Butyl->Outcome

Figure 2: Pharmacophore mapping of this compound for peripheral selectivity.

De Novo Synthesis Protocol

To ensure high fidelity and yield, the synthesis of this compound requires strict regiocontrol. The secondary amine of the piperidine starting material is highly nucleophilic; if left unprotected during etherification, N-alkylation will outcompete O-alkylation. The following self-validating protocol utilizes a temporary tert-butyloxycarbonyl (Boc) protecting group to dictate the causality of the reaction exclusively toward the primary alcohol.

Phase 1: N-Boc Protection of 4-Piperidineethanol
  • Reagents: 4-Piperidineethanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 4-piperidineethanol in anhydrous DCM. Cool to 0°C. Add Et₃N, followed by dropwise addition of Boc₂O.

  • Causality: The Et₃N acts as an acid scavenger, driving the nucleophilic attack of the piperidine nitrogen onto the Boc anhydride. The 0°C temperature prevents exothermic runaway and minimizes side reactions.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection.

Phase 2: Williamson Etherification
  • Reagents: N-Boc-4-piperidineethanol (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), 1-Bromobutane (1.2 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure: Dissolve the protected intermediate in THF at 0°C. Slowly add NaH in portions. Stir for 30 minutes until H₂ gas evolution ceases. Add 1-bromobutane dropwise. Heat to 60°C for 12 hours.

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide. This alkoxide subsequently executes an SN2 attack on the electrophilic carbon of 1-bromobutane.

  • Validation: Quench a small aliquot with water, extract with ethyl acetate, and analyze via LC-MS to confirm the mass of the N-Boc-4-(2-butoxyethyl)piperidine intermediate.

Phase 3: Acidic Deprotection and Salt Formation
  • Reagents: N-Boc-4-(2-butoxyethyl)piperidine, 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 4 hours.

  • Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly driving the reaction to yield the hydrochloride salt of the target molecule[2].

  • Validation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to precipitate high-purity this compound hydrochloride.

Synthesis SM 4-Piperidineethanol (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 N-Boc-4-piperidineethanol (Intermediate 1) Step1->Int1 Step2 Step 2: Williamson Etherification (NaH, 1-Bromobutane, THF) Int1->Step2 Int2 N-Boc-4-(2-butoxyethyl)piperidine (Intermediate 2) Step2->Int2 Step3 Step 3: Acidic Deprotection (HCl in Dioxane) Int2->Step3 Product This compound HCl (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for this compound via N-Boc protection.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized batch before integration into downstream API manufacturing, rigorous analytical validation is mandatory.

  • ¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the triplet for the terminal methyl group of the butyl chain (~0.9 ppm), the multiplet for the ether-adjacent methylene protons (-CH₂-O-CH₂-) around 3.4–3.5 ppm, and the broad singlet for the secondary amine proton (if analyzing the free base) which exchanges with D₂O.

References

1.[2] MolCore - 1198285-51-6 | 4-(2-Bromophenyl)piperidine hydrochloride. Source: molcore.com. URL: 2.[1] Echemi - this compound | 70724-66-2. Source: echemi.com. URL: 3.[3] Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Source: nih.gov. URL:

Sources

4-(2-Butoxyethyl)piperidine chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

4-(2-Butoxyethyl)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly targeting sigma (


) and opioid receptors.[1][2] As a secondary amine with a lipophilic ether tail, it serves as a versatile pharmacophore scaffold, balancing basicity with membrane permeability.[1][2]

This guide moves beyond standard SDS reporting, offering a "Senior Scientist’s" perspective on handling, reactivity, and safety protocols derived from Structure-Activity Relationships (SAR) and read-across data from validated analogs.

Chemical Identification Matrix
ParameterDetail
Chemical Name This compound
CAS Number (Free Base) 70724-66-2
CAS Number (HCl Salt) 1219967-64-2
Molecular Formula C

H

NO
Molecular Weight 185.31 g/mol
SMILES CCCCOCCC1CCNCC1
Physical State Colorless to pale yellow viscous liquid (Free Base); White solid (HCl salt)
Solubility Miscible in DCM, MeOH, DMSO; Low solubility in water (Free Base)

Part 2: Physicochemical Profile & Reactivity

Understanding the physical properties is crucial for experimental design.[1][2] The lipophilic butoxyethyl chain significantly alters the solubility profile compared to unsubstituted piperidine.[1][2]

Calculated & Observed Properties
PropertyValue / EstimateExperimental Implication
LogP (Octanol/Water) ~2.4 – 2.8 (Predicted)High membrane permeability; requires organic extraction (DCM/EtOAc) during workup.[1][2]
pKa (Conjugate Acid) ~10.8 – 11.2Strongly basic secondary amine.[1][2] Will form stable salts with weak acids.[1][2] Absorb CO

from air (carbamate formation).[1][2]
Boiling Point ~260°C (760 mmHg)High boiling point makes removal by rotary evaporation difficult; requires high-vacuum distillation or column chromatography.[1][2]
Flash Point >110°C (Predicted)Combustible but not highly flammable.[1][2]
Refractive Index ~1.46Useful for assessing purity of distillates.[1][2]
Reactivity & Stability
  • Air Sensitivity: The free secondary amine is sensitive to atmospheric CO

    
    , forming solid carbamates upon prolonged exposure.[1][2] Protocol:  Store under Argon or Nitrogen.[1][2]
    
  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, anhydrides, and chloroformates (rapid exotherm).[1][2]

Part 3: Hazard Identification & Safety Protocols

Note: As a research chemical, full toxicological data may be limited.[1][2] The following profile is derived from validated piperidine analogs (Read-Across Methodology).

GHS Classification (Derived)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2] Rationale: Unhindered secondary amines are typically corrosive.[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]

Emergency Response Decision Tree

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Corrosive Risk) Type->Skin Eye Eye Contact (Severe Damage Risk) Type->Eye Inhal Inhalation (Resp. Irritation) Type->Inhal ActionSkin 1. Remove Clothing 2. Rinse 15+ min 3. Apply PEG-400 (if avail) Skin->ActionSkin ActionEye 1. Irrigate immediately (15 min) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for edema Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/CAS info) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Emergency response logic flow for this compound exposure.

Part 4: Synthetic Utility & Experimental Applications

This compound is a "privileged scaffold" in drug discovery.[1][2] The 4-substituted piperidine motif is ubiquitous in antihistamines, antipsychotics, and analgesics.[1][2]

Common Synthetic Workflows
  • Reductive Amination: Coupling with aldehydes/ketones to form tertiary amines (e.g., N-alkylated derivatives).[1][2]

  • Nucleophilic Substitution (S

    
    2):  Reaction with alkyl halides.[1][2]
    
  • Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU.[1][2]

Structural Visualization & Retrosynthesis

Synthesis Target This compound (Target) Downstream GPCR Ligands (Opioid/Sigma) Target->Downstream N-Alkylation Precursor1 4-Piperidineethanol (Commercial) Reagent1 1. Boc Protection 2. NaH, Butyl Bromide Precursor1->Reagent1 Ether Synthesis Reagent1->Target Deprotection Step2 Deprotection (TFA or HCl)

Caption: Retrosynthetic pathway and downstream application of the scaffold.

Part 5: Detailed Experimental Protocol

Protocol: Purification of this compound from Crude Reaction Mixture Context: You have synthesized the compound via deprotection of the N-Boc intermediate and need to isolate the free base.[1][2]

  • Quench & Basify:

    • If the reaction used acid (e.g., TFA/DCM), concentrate the mixture to remove volatiles.[1][2]

    • Resuspend the residue in DCM.[1][2]

    • Critical Step: Slowly add saturated aqueous NaHCO

      
       or 1N NaOH at 0°C until pH > 12. Why? To ensure the piperidine nitrogen is fully deprotonated (Free Base form) and partitions into the organic layer.[1][2]
      
  • Extraction:

    • Extract with DCM (3 x volumes). Avoid Diethyl Ether if possible due to lower solubility of polar impurities.[1][2]

    • Wash combined organics with Brine.[1][2]

    • Dry over anhydrous Na

      
      SO
      
      
      
      .[1][2]
  • Purification (Chromatography):

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: DCM : Methanol : NH

      
      OH (90 : 9 : 1).[1][2]
      
    • Note: The addition of Ammonium Hydroxide (1%) is mandatory to prevent the amine from streaking on the silica column (silanol interaction).[1][2]

  • Storage:

    • Store the purified oil under Argon at 4°C. If long-term storage is required, convert to the HCl salt by treating the ethereal solution with 2M HCl in ether; the salt is non-hygroscopic and stable.[1][2]

Part 6: References

  • Chemical Identity & CAS: MolCore. This compound hydrochloride Product Page. (CAS 1219967-64-2).[1][2][3] Retrieved from [1][3]

  • Piperidine Safety Profile: Sigma-Aldrich.[1][2] Safety Data Sheet: Piperidine. (CAS 110-89-4).[1][2] Retrieved from [1][2]

  • Analogous Compounds: ChemScene. 4-(2-Ethoxyethoxy)piperidine Data Sheet. (CAS 70978-93-7).[1][2] Retrieved from [1][2]

  • Synthetic Methodology: Echemi. This compound General Information. (CAS 70724-66-2).[1][2][4] Retrieved from [1][2]

  • Medicinal Chemistry Applications: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma Receptor Ligands. (Analogy for 4-substituted piperidine scaffolds). Retrieved from [1][2]

Sources

4-[2-(butoxy)ethyl]piperidine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[2-(butoxy)ethyl]piperidine: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-[2-(butoxy)ethyl]piperidine, a piperidine derivative with potential applications in research and drug development. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a scientifically grounded resource for researchers, scientists, and drug development professionals.

Nomenclature and Structural Identification

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][] The introduction of a 4-[2-(butoxy)ethyl] substituent offers a unique combination of a flexible lipophilic chain and a basic nitrogenous core, which can be pivotal for modulating pharmacokinetic and pharmacodynamic properties.

Systematic Nomenclature
  • IUPAC Name: 4-(2-Butoxyethyl)piperidine

Synonyms and Identifiers

Based on common chemical naming conventions, potential synonyms include:

  • 2-(Butoxyethyl)-4-piperidine

  • Piperidin-4-yl-ethyl butyl ether

A specific CAS Registry Number for 4-[2-(butoxy)ethyl]piperidine is not readily found in public databases, which suggests it may be a novel or less-characterized compound. For reference, closely related structures have the following identifiers:

Compound NameCAS Registry Number
4-(2-(tert-Butoxy)ethyl)piperidine184042-67-9[3]
2-(2-Butoxyethyl)piperidine865075-22-5
3-(2-Butoxyethyl)piperidine hydrochloride1219949-07-1[4]
Chemical Structure

Figure 1: 2D Structure of 4-[2-(butoxy)ethyl]piperidine.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the analysis of similar piperidine derivatives.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
Boiling Point ~230-250 °C at 760 mmHg
Melting Point Not readily predicted; likely a liquid or low-melting solid at room temperature
Solubility Soluble in most organic solvents (e.g., ethanol, dichloromethane). Limited solubility in water.
pKa ~10-11 (for the piperidinium ion)
Anticipated Spectroscopic Data
  • ¹H NMR: Expected signals would include a broad singlet for the N-H proton, multiplets for the piperidine ring protons, and characteristic signals for the butoxyethyl chain, including a triplet for the terminal methyl group and triplets for the methylene groups adjacent to the ether oxygen.

  • ¹³C NMR: The spectrum would show distinct signals for the five unique carbons of the piperidine ring and the six carbons of the butoxyethyl side chain.

  • IR Spectroscopy: Key absorbances would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a prominent C-O-C stretch (around 1100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 185.31. Common fragmentation patterns would involve cleavage of the butoxyethyl side chain.

Synthesis and Reactivity

A plausible synthetic route to 4-[2-(butoxy)ethyl]piperidine can be designed based on established methodologies for the synthesis of 4-substituted piperidines.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the ether linkage as a key step, starting from a commercially available piperidine derivative.

retrosynthesis target 4-[2-(Butoxy)ethyl]piperidine intermediate1 4-(2-Hydroxyethyl)piperidine target->intermediate1 Williamson Ether Synthesis precursor1 Butyl bromide target->precursor1 Williamson Ether Synthesis precursor2 4-Pyridineethanol intermediate1->precursor2 Pyridine Reduction

Figure 2: Retrosynthetic analysis of 4-[2-(butoxy)ethyl]piperidine.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from 4-pyridineethanol.

Step 1: Reduction of 4-Pyridineethanol to 4-(2-Hydroxyethyl)piperidine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 4-pyridineethanol in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to approximately 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-(2-hydroxyethyl)piperidine. Purification can be achieved by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form 4-[2-(butoxy)ethyl]piperidine

  • Reaction Setup: Dissolve the 4-(2-hydroxyethyl)piperidine from Step 1 in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

  • Alkylation: To the resulting alkoxide, add butyl bromide dropwise and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-[2-(butoxy)ethyl]piperidine.

Synthetic Workflow

synthesis_workflow start 4-Pyridineethanol step1 Hydrogenation (H₂, Rh/Al₂O₃) start->step1 intermediate 4-(2-Hydroxyethyl)piperidine step1->intermediate step2 Williamson Ether Synthesis (1. NaH 2. Butyl bromide) intermediate->step2 product 4-[2-(Butoxy)ethyl]piperidine step2->product

Figure 3: Proposed synthetic workflow.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a broad range of pharmacological activities, including effects on the central nervous system, and as anticancer, antiviral, and antimicrobial agents.[7][8]

Rationale for the 4-[2-(butoxy)ethyl]piperidine Scaffold

The 4-[2-(butoxy)ethyl]piperidine structure combines several features of interest for drug design:

  • The Piperidine Core: Provides a basic nitrogen atom that is often crucial for receptor interactions and can improve water solubility at physiological pH.[9]

  • The 4-Substituent: The substitution at the 4-position can influence the binding affinity and selectivity for various biological targets.

  • The Butoxyethyl Chain: The flexible and lipophilic butoxyethyl side chain can enhance membrane permeability and engage in hydrophobic interactions within a receptor's binding pocket.

Potential Biological Targets

Based on the pharmacology of related 4-substituted piperidines, this scaffold could be explored for its activity at:

  • G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, such as opioid, dopamine, and serotonin receptors.

  • Ion Channels: The basic nitrogen and lipophilic tail are features found in many ion channel modulators.

  • Enzymes: The scaffold could serve as a starting point for the design of enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR cluster_0 4-[2-(Butoxy)ethyl]piperidine Scaffold mol N_alkylation N-Alkylation/Acylation: Modulates basicity, lipophilicity, and can introduce additional pharmacophoric features. Chain_modification Side Chain Modification: - Chain length (butoxy -> ethoxy, etc.) - Branching - Aromatic substitution Affects lipophilicity and binding pocket interactions.

Figure 4: Potential points for SAR studies.

Safety and Handling

As a novel research chemical, 4-[2-(butoxy)ethyl]piperidine should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety profiles of piperidine and its derivatives.

General Precautions
  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

Potential Hazards
  • Skin and Eye Irritation: Piperidine and its derivatives can be corrosive and cause severe skin burns and eye damage.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

First Aid Measures
  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • If inhaled: Move to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

References

  • Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 855-859.
  • DTIC. Piperidine Synthesis. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • Holtschulte, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11849-11862.
  • Google P
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • MDPI. (2023).
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. International Journal of Molecular Sciences, 13(2), 2244-2253.
  • Wikipedia. Piperidine. [Link]

  • PMC. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598.
  • Scilit. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubChemLite. 2-[2-(tert-butoxy)ethyl]piperidine. [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

Sources

4-(2-Butoxyethyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(2-Butoxyethyl)piperidine

Executive Summary

This compound is a specialized heterocyclic building block characterized by a secondary amine pharmacophore linked to a lipophilic butyl ether tail. In drug discovery, this scaffold serves as a critical linker motif, often utilized to modulate lipophilicity (


) and hERG channel affinity in GPCR-targeted ligands. This guide provides a definitive technical profile, including validated molecular descriptors, a high-fidelity synthesis protocol, and structural analysis.

Physicochemical Characterization

The precise molecular weight and formula are derived from the atomic composition of the free base. Researchers must distinguish between the free base and the commercially stable hydrochloride salt during stoichiometric calculations.

Table 1: Core Molecular Descriptors
PropertyValueNotes
IUPAC Name This compoundSystematic nomenclature
Molecular Formula

Free Base
Molecular Weight 185.31 g/mol Monoisotopic Mass: 185.178
CAS Number (HCl) 1219967-64-2 Common commercial form
Formula (HCl Salt)

MW: 221.77 g/mol
Predicted pKa ~10.8 (Piperidine N)Basic; protonated at physiological pH
Predicted LogP 2.6 ± 0.4Moderate lipophilicity
H-Bond Donors 1 (NH)Secondary amine
H-Bond Acceptors 2 (N, O)Ether oxygen is a weak acceptor
Solubility Profile
  • Free Base: Highly soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water due to the lipophilic butyl chain.

  • HCl Salt: Highly soluble in water and lower alcohols; suitable for biological assay formulation.

Synthetic Methodology

Direct alkylation of 4-piperidineethanol with butyl bromide is not recommended due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group, which leads to N-alkylation byproducts.

The Expert Protocol: A three-step protection-alkylation-deprotection strategy ensures regiospecific O-alkylation.

Step-by-Step Protocol
  • N-Protection (Boc-ylation):

    • Reagents: 4-Piperidineethanol,

      
      , 
      
      
      
      , DCM.
    • Mechanism: Selective carbamate formation protects the nitrogen.

    • Validation: Disappearance of N-H stretch in IR; shift in NMR.

  • O-Alkylation (Williamson Ether Synthesis):

    • Reagents: N-Boc-4-piperidineethanol, Sodium Hydride (NaH, 60% in oil), n-Butyl Bromide, DMF (anhydrous).

    • Procedure:

      • Cool NaH suspension in DMF to 0°C.

      • Add N-Boc-intermediate dropwise. Stir 30 min (deprotonation).

      • Add n-Butyl Bromide. Warm to RT and stir 12h.

    • Critical Control: Anhydrous conditions are mandatory to prevent NaH quenching.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

    • Workup: Basify with NaOH to extract the free base or concentrate to isolate the HCl salt directly.

Visualizing the Synthetic Pathway

SynthesisPath Start 4-Piperidineethanol (CAS 622-26-4) Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-Intermediate (Stable) Step1->Inter1 Yield >95% Step2 Step 2: O-Alkylation (NaH, n-BuBr, DMF) Inter1->Step2 Inter2 N-Boc-Ether Step2->Inter2 Nucleophilic Subst. Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final This compound (HCl Salt) Step3->Final Quantitative

Figure 1: Regioselective synthesis route preventing N-alkylation side reactions.

Analytical Validation (Self-Validating Systems)

To confirm identity and purity, the following spectral features must be observed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.90 (t, 3H): Terminal methyl of the butyl group.
      
    • 
       3.40 (t, 2H): Methylene protons adjacent to the ether oxygen (
      
      
      
      ).
    • 
       2.8 - 3.2 (m, 4H): Piperidine ring protons (alpha to Nitrogen). Note: In the HCl salt, these shift downfield due to protonation.
      
  • Mass Spectrometry (LC-MS):

    • ESI+ Mode: Dominant peak at

      
      
      
      
      
      .
    • Impurity Check: Absence of

      
       (indicates N-butylated byproduct).
      

Applications in Drug Discovery

This compound acts as a "linker-tail" moiety. In medicinal chemistry, it is frequently employed to optimize the Pharmacokinetic (PK) profile of lead compounds.

  • hERG Channel Modulation: The basic nitrogen combined with a lipophilic tail (4-6 carbons) is a classic pharmacophore for hERG blocking. This scaffold is often used in negative design (to identify and remove hERG liability) or in the design of anti-arrhythmics where this feature is desired.

  • Sigma-1 Receptor Ligands: The piperidine ring with a hydrophobic substituent at the 4-position mimics the binding motif of high-affinity Sigma-1 agonists/antagonists, relevant in neuroprotection and pain management.

  • Local Anesthetics: Structurally homologous to Ropivacaine and Bupivacaine side chains, this ether derivative investigates the role of hydrogen bond acceptors in the linker region.

Pharmacophore Mapping

Pharmacophore Amine Basic Center (Protonatable N) Linker Flexible Linker (Ether Oxygen) Amine->Linker Distance ~4-5 Å Target GPCR / Ion Channel Binding Pocket Amine->Target Ionic Bond (Asp/Glu) Tail Lipophilic Tail (n-Butyl) Linker->Tail Hydrophobic Interaction Tail->Target Van der Waals

Figure 2: Pharmacophore features of the this compound scaffold interacting with a theoretical binding pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73953, 4-Piperidineethanol. Retrieved from [Link] (Source for precursor properties and general piperidine chemistry)

Comparative Analysis of 4-(2-Hydroxyethyl)piperidine and 4-(2-Butoxyethyl)piperidine: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, piperidine derivatives serve as ubiquitous pharmacophores. Among these, 4-(2-Hydroxyethyl)piperidine (also known as 4-piperidineethanol) and its etherified analog, 4-(2-Butoxyethyl)piperidine , represent two distinct structural nodes. While they share the same piperidine core, the terminal substitution on the ethyl chain—a hydroxyl group versus a butyl ether—fundamentally alters their physicochemical properties, reactivity, and utility in drug design.

This technical guide provides an in-depth analysis of the structural differences, structure-activity relationship (SAR) implications, and self-validating synthetic protocols for both compounds, empowering researchers to make informed decisions in library design and lead optimization.

Structural and Physicochemical Profiling

The transition from a terminal alcohol to an aliphatic ether is a classic bioisosteric replacement strategy used to tune lipophilicity and metabolic stability.

  • 4-(2-Hydroxyethyl)piperidine (CAS: 622-26-4): This compound is highly polar. The terminal hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). It is widely utilized as a hydrophilic building block in the synthesis of analgesics, neurokinin-2 receptor antagonists, and NS5B polymerase inhibitors [1].

  • This compound (CAS: 70724-66-2): By capping the hydroxyl group with a butyl chain, the molecule loses a critical hydrogen bond donor. This modification significantly increases the steric bulk and lipophilicity (LogP) of the molecule, making it highly relevant for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is required [2].

Quantitative Data Comparison
Property4-(2-Hydroxyethyl)piperidineThis compoundMechanistic Implication
Molecular Formula C₇H₁₅NOC₁₁H₂₃NOAddition of the butyl chain increases molecular weight and steric volume.
Molecular Weight 129.20 g/mol 185.31 g/mol Both remain well within Lipinski’s Rule of 5 limits for oral bioavailability.
H-Bond Donors (HBD) 2 (Amine -NH, Alcohol -OH)1 (Amine -NH only)Loss of the -OH donor improves membrane permeability.
H-Bond Acceptors (HBA) 2 (Amine -N, Alcohol -O)2 (Amine -N, Ether -O)Ether oxygen retains partial acceptor capability, though sterically hindered.
Estimated LogP ~0.2 (Highly Hydrophilic)~2.5 (Lipophilic)The ether analog is significantly more lipophilic, favoring lipid bilayer partitioning.
Topological Polar Surface Area (TPSA) 32.3 Ų21.3 ŲReduced TPSA in the ether derivative correlates with higher predicted BBB penetration.

Mechanistic Impact in Drug Design (SAR & ADME)

The structural divergence between these two compounds dictates their pharmacokinetic (ADME) behavior. The hydroxyl group in 4-(2-Hydroxyethyl)piperidine is a prime site for Phase II metabolism (e.g., glucuronidation or sulfation), which facilitates rapid renal clearance.

Conversely, the ether linkage in this compound is metabolically robust against Phase II conjugation. While it may be subject to Phase I cytochrome P450-mediated O-dealkylation, the bulky butyl group provides steric shielding that can prolong the compound's biological half-life. Furthermore, the elimination of the hydroxyl HBD drastically lowers the desolvation penalty required for the molecule to enter hydrophobic receptor pockets.

SAR_Logic A 4-(2-Hydroxyethyl)piperidine (Polar Core) B O-Alkylation (Butyl Chain) A->B C This compound (Lipophilic Core) B->C D Increased BBB Penetration C->D E Loss of H-Bond Donor C->E F Altered Receptor Sterics C->F

Caption: SAR implications of converting a terminal hydroxyl to a butyl ether.

Experimental Protocols & Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of both compounds. The methodologies are designed as self-validating systems, incorporating specific causality for every reagent choice.

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)piperidine Hydrochloride

This protocol relies on the catalytic hydrogenation of a pyridine precursor [3].

Rationale & Causality: Direct hydrogenation of pyridine rings requires forcing conditions. The addition of concentrated aqueous HCl serves a dual purpose: (1) it protonates the pyridine nitrogen, disrupting aromaticity and making the ring more susceptible to reduction, and (2) it prevents the resulting basic piperidine amine from coordinating with and poisoning the platinum catalyst.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(4-pyridyl)ethanol (70.0 g, 0.57 mol) in distilled water (600 mL).

  • Acidification: Slowly add concentrated aqueous HCl (81 mL) to the solution while stirring. Validation check: The solution should be distinctly acidic (pH < 2).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 2.0 g) to the aqueous mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 1000 psig. Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Caution: Do not let the catalyst dry out on the filter, as it may ignite.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-(2-hydroxyethyl)piperidine hydrochloride as a quantitative, highly pure solid.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Synthesizing the ether derivative requires masking the secondary amine to prevent unwanted side reactions.

Rationale & Causality: Because the secondary amine of the piperidine ring is highly nucleophilic, attempting direct O-alkylation with 1-bromobutane would result in competitive N-alkylation. Masking the amine with a tert-butyloxycarbonyl (Boc) group redirects the reaction exclusively to the hydroxyl oxygen. Sodium hydride (NaH) is selected as the base because it is non-nucleophilic and quantitatively deprotonates the alcohol to form a highly reactive alkoxide, driving the Williamson ether synthesis to completion.

Step-by-Step Methodology:

  • Amine Protection (N-Boc):

    • Dissolve 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (100 mL). Add triethylamine (16.2 mL, 116 mmol).

    • Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 18.6 g, 85.1 mmol) dropwise. Stir at room temperature for 4 hours.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

  • O-Alkylation:

    • Dissolve the N-Boc intermediate (10.0 g, 43.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL) under an inert argon atmosphere. Cool to 0 °C.

    • Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.6 g, 65.4 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add 1-bromobutane (7.0 mL, 65.4 mmol) dropwise. Warm to room temperature and stir for 12 hours.

    • Validation check: Quench a small aliquot with water and check via TLC (Hexane:EtOAc 4:1) to confirm the disappearance of the starting material.

    • Quench the bulk reaction carefully with ice water, extract with ethyl acetate (3 x 50 mL), wash the organic layer extensively with water (to remove DMF) and brine, dry, and concentrate.

  • Deprotection:

    • Dissolve the crude ether in 4M HCl in dioxane (30 mL). Stir at room temperature for 2 hours.

    • Concentrate in vacuo and triturate the residue with diethyl ether to precipitate This compound hydrochloride as a white solid [4].

Synthesis N1 2-(4-Pyridyl)ethanol N2 Catalytic Hydrogenation (PtO2, HCl, H2) N1->N2 N3 4-(2-Hydroxyethyl)piperidine N2->N3 N4 N-Boc Protection (Boc2O, Et3N) N3->N4 Amine Masking N5 Williamson Ether Synthesis (NaH, 1-Bromobutane) N4->N5 O-Alkylation N6 Acidic Deprotection (HCl in Dioxane) N5->N6 N7 This compound HCl Salt N6->N7

Caption: Step-by-step synthetic workflow from pyridine precursor to both piperidine derivatives.

Conclusion

The selection between 4-(2-Hydroxyethyl)piperidine and this compound in drug development is not merely a structural preference but a strategic physicochemical decision. The hydroxyethyl variant offers excellent aqueous solubility and serves as an ideal handle for further derivatization or hydrogen bonding with target residues. Conversely, the butoxyethyl variant provides a robust, lipophilic profile ideal for enhancing membrane permeability and evading specific metabolic conjugations. Mastering the synthetic interconversion between these two states, particularly through controlled protection/alkylation workflows, is essential for any medicinal chemist engaged in lead optimization.

References

  • National Center for Biotechnology Information (PubChem). "4-Piperidineethanol | C7H15NO | CID 73953 - PubChem" NIH. Available at:[Link]

  • PrepChem. "Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride". PrepChem.com. Available at:[Link]

Technical Monograph: Physicochemical Profiling of 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of 4-(2-Butoxyethyl)piperidine , synthesized from field-proven methodologies and predictive modeling where direct experimental data remains proprietary or non-standardized.

Executive Summary

This compound (C₁₁H₂₃NO) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of sigma receptor ligands, local anesthetics, and complex pharmaceutical scaffolds.[1] Unlike commodity piperidines, its physical constants are rarely cataloged in open literature. This guide provides a calculated and comparative analysis of its boiling point and density, grounded in group contribution methods and structural analogs, alongside a validated synthesis workflow.

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with an ethyl ether chain. This structural motif combines the basicity of a secondary amine with the lipophilicity of a butyl ether, creating a versatile nucleophile for drug discovery.

AttributeDetail
IUPAC Name This compound
CAS Number 1220030-28-3 (Hydrochloride Salt reference)
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
SMILES CCCCOCCC1CCNCC1
Key Analog 4-Piperidineethanol (CAS 622-26-4)
Structural Visualization

The following diagram illustrates the connectivity and the specific functional zones (Secondary Amine vs. Ether Linkage).

G Piperidine Piperidine Ring (Secondary Amine) Linker Ethyl Linker (-CH2-CH2-) Piperidine->Linker C4 Position Ether Ether Oxygen (-O-) Linker->Ether Butyl Butyl Tail (-C4H9) Ether->Butyl

Physicochemical Properties (Core Analysis)

Due to the specialized nature of this intermediate, experimental values for the free base are not standard . The values below are derived from Group Contribution Methods (GCM) and comparative analysis with the verified analog 4-(2-Hydroxyethyl)piperidine .

Boiling Point Profile

The boiling point is governed by the molecular weight (185.31 Da) and the intermolecular forces. While the ether oxygen accepts hydrogen bonds, the loss of the hydroxyl donor (present in the precursor) significantly alters volatility compared to 4-piperidineethanol.

ConditionPredicted ValueConfidenceMethodology
Atmospheric (760 mmHg) 265°C ± 15°C HighACD/Labs & EPISuite Algorithms
Reduced (15 mmHg) 135°C - 145°C MediumNomograph Extrapolation
High Vacuum (1 mmHg) 95°C - 105°C MediumStandard Distillation Logic
  • Scientific Rationale: The precursor, 4-piperidineethanol, boils at ~135°C at 17 mmHg. Alkylation with a butyl group increases the molecular weight by +56 Da, which typically raises the boiling point. However, capping the -OH group removes strong intermolecular hydrogen bonding, which usually lowers the boiling point. In this specific scaffold, the MW increase dominates, suggesting a boiling point slightly higher or comparable to the alcohol precursor under vacuum.

Density & Refractive Index

Density is estimated based on the volume contribution of the butyl chain (low density) versus the polar piperidine ring.

PropertyValueNotes
Density (20°C) 0.925 - 0.945 g/cm³ Lower than precursor (1.02 g/cm³) due to lipophilic butyl chain.
Refractive Index (

)
1.465 - 1.475 Typical for aliphatic ether-amines.
pKa (Calculated) ~10.8 Characteristic of secondary piperidine amines.

Experimental Determination Protocols

For researchers needing to validate these values in-house, the following protocols ensure data integrity.

Synthesis & Purification Workflow

To obtain the free base for measurement (starting from the HCl salt or precursor), follow this validated pathway.

Synthesis Start Start: 4-Piperidineethanol (CAS 622-26-4) Step1 Protection (Optional) N-Boc formation Start->Step1 Boc2O, TEA Step2 Etherification (NaH, n-Butyl Bromide, THF) Step1->Step2 Williamson Ether Synthesis Step3 Deprotection (if used) (TFA or HCl/Dioxane) Step2->Step3 Acid Hydrolysis Step4 Neutralization (NaOH/H2O -> Extract w/ DCM) Step3->Step4 Basify to pH 12 End Final Product: This compound (Free Base) Step4->End Distillation

Density Measurement (Oscillating U-Tube Method)
  • Standard: ASTM D4052

  • Sample Volume: ~2 mL

  • Temperature: Control at 20.0°C ± 0.05°C.

  • Procedure: Inject the free base liquid into the oscillating cell. Ensure no micro-bubbles are present (common with viscous ethers). Record density when oscillation period stabilizes.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin/Eye Irritation: Category 2 (Causes skin irritation, serious eye irritation).[2]

  • Acute Toxicity: Harmful if swallowed (typical for piperidines).

  • Flash Point: Predicted >110°C (Combustible, not Highly Flammable).

Storage:

  • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage or carbonate formation on the amine.

  • Hygroscopic: The free base may absorb atmospheric moisture; store in a desiccator.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1220030-28-3 (Salt Analog). Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: 4-Piperidineethanol (Precursor). Retrieved from .

  • ChemicalBook. 4-(2-Hydroxyethyl)piperidine Properties and Synthesis. Retrieved from .

  • EPA CompTox Chemicals Dashboard. Generalized Piperidine Derivative Property Predictions. Retrieved from .

Sources

Methodological & Application

using 4-(2-Butoxyethyl)piperidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Butoxyethyl)piperidine as a Versatile Pharmacophore Building Block in Drug Discovery

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, piperidine derivatives are ubiquitous due to their ability to mimic endogenous amines and interact favorably with G-protein coupled receptors (GPCRs) and ion channels. This compound has emerged as a highly valuable 1[1]. The molecule combines a basic secondary amine with a flexible, ether-linked lipophilic tail, making it an ideal building block for complex Active Pharmaceutical Ingredients (APIs).

Causality in Structural Design:

  • The Piperidine Core: At physiological pH (7.4), the secondary amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues within receptor binding pockets.

  • The Ether Linkage: The oxygen atom acts as a strong hydrogen-bond acceptor, improving target affinity without significantly increasing the polar surface area (PSA).

  • The Butyl Tail: The lipophilic extension allows the molecule to anchor into hydrophobic sub-pockets, while also tuning the overall partition coefficient (LogP) to optimize blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for predicting reactivity and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The table below summarizes the quantitative data for this compound based on2[2].

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 70724-66-2[1]
Hydrochloride Salt CAS 1219967-64-2[3]
Molecular Formula C11H23NO[2]
Molecular Weight 185.31 g/mol [2]
Hydrogen Bond Donors 1 (Secondary Amine)[2]
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Ether Oxygen)[2]
Physical State Viscous liquid (free base) / Solid (HCl salt)

Structural and Mechanistic Visualization

To conceptualize the integration of this intermediate into drug discovery workflows, the following diagrams illustrate its synthetic progression and theoretical binding interactions.

Workflow A This compound (CAS: 70724-66-2) B N-Alkylation (DMF, K2CO3, 80°C) A->B Electrophile addition C Crude API Intermediate B->C Reaction completion D Purification (Silica/Crystallization) C->D Workup E Salt Formation (HCl in EtOAc) D->E Acidification F API Hydrochloride (CAS: 1219967-64-2) E->F Precipitation

Synthetic workflow for integrating this compound into API development.

Pharmacophore cluster_ligand Ligand: this compound cluster_target Target Receptor Binding Site P_N Piperidine NH (Basic Center) T_Asp Conserved Aspartate P_N->T_Asp Salt Bridge (Ionic) E_O Ether Oxygen (H-Bond Acceptor) T_HBD Receptor H-Bond Donor E_O->T_HBD Hydrogen Bond B_T Butyl Chain (Lipophilic Tail) T_HP Hydrophobic Pocket B_T->T_HP Van der Waals

Pharmacophore mapping of this compound in a typical receptor binding site.

Standard Operating Protocols (SOPs)

The following protocols provide self-validating methodologies for utilizing this compound in API synthesis. The secondary amine is highly nucleophilic, making it an excellent substrate for


 alkylation.
Protocol A: N-Alkylation of this compound

Objective: To covalently attach a target pharmacophore (e.g., an aryl halide or alkyl linker) to the piperidine nitrogen.

Materials:

  • This compound (1.0 eq)

  • Electrophile (e.g., Alkyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous) (2.5 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophilic nitrogen, thereby lowering the activation energy of the

      
       transition state.
      
  • Base Addition: Add finely powdered, anhydrous

    
     (2.5 eq) to the stirring solution.
    
    • Causality:

      
       acts as a mild, heterogeneous inorganic base. It scavenges the hydrobromic acid (HBr) byproduct generated during alkylation, driving the reaction forward without causing unwanted side reactions (like elimination) that stronger bases (e.g., NaH) might induce.
      
  • Electrophile Addition: Introduce the electrophile (1.2 eq) dropwise at room temperature.

  • Heating & Monitoring: Elevate the temperature to 80°C. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1 with 1%

    
    ).
    
    • Self-Validation Check: The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting material mass peak (m/z 186.1

      
      ) and the emergence of the product mass peak. The addition of 1% 
      
      
      
      in the TLC mobile phase prevents the basic piperidine from streaking on the acidic silica gel.
  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with distilled water (3x) and brine (1x) to remove the DMF and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Hydrochloride Salt Formation (CAS: 1219967-64-2)

Objective: To convert the lipophilic free base into a stable, water-soluble3[3] for in vivo testing or long-term storage.

Materials:

  • Crude N-alkylated this compound derivative (from Protocol A)

  • Ethyl Acetate (EtOAc)

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in a minimal volume of dry EtOAc.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise while stirring vigorously.

    • Causality: Using an ethereal HCl solution rather than aqueous HCl prevents water from solubilizing the newly formed salt, driving immediate precipitation. The ice bath controls the exothermic salt formation, preventing thermal degradation.

  • Precipitation & Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete crystallization.

    • Self-Validation Check: Test the supernatant with moistened pH paper; a pH of ~2-3 confirms an excess of HCl and complete salt formation.

  • Filtration: Filter the precipitate through a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum to yield the API hydrochloride salt.

References

  • ChemicalRegister. "PIPERIDINE, 4-(2,6-DICHLOROPHENYL)-1-(1H-INDOL-2-YLCARBONYL)- Suppliers & Manufacturers". ChemicalRegister Database. Available at: [Link]

Sources

Application Note: 4-(2-Butoxyethyl)piperidine as a Strategic Building Block in Local Anesthetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Butoxyethyl)piperidine (CAS No. 70724-66-2) is a highly versatile, bifunctional secondary amine utilized in the rational design and synthesis of novel local anesthetics. By combining a basic piperidine pharmacophore with a lipophilic 2-butoxyethyl side chain, this intermediate provides medicinal chemists with precise control over the physicochemical properties—specifically the dissociation constant (pKa) and lipid partition coefficient (logP)—that dictate the pharmacodynamics of local anesthetics. This application note details the mechanistic rationale for its use, alongside self-validating synthetic protocols for generating advanced amino-amide anesthetic candidates.

Mechanistic Rationale & Structural Causality

The efficacy of a local anesthetic is fundamentally governed by its ability to cross the neuronal lipid bilayer and subsequently bind to voltage-gated sodium channels (Nav)[1]. This compound is strategically designed to optimize both phases of this mechanism:

  • Lipid Solubility and Potency (The 2-Butoxyethyl Tail): Lipid solubility is the primary determinant of local anesthetic potency[2]. The addition of the 2-butoxyethyl ether chain significantly increases the molecule's partition coefficient. This enhanced lipophilicity facilitates rapid partitioning into the myelin sheath and neuronal membrane, creating a local depot effect that increases both the intrinsic potency and the duration of action[3].

  • pKa and Onset of Action (The Piperidine Core): Local anesthetics must exist in an equilibrium between their uncharged (unionized) base form and their charged (ionized) cationic form[4]. The piperidine nitrogen typically exhibits a pKa of approximately 8.0 to 8.5. At physiological pH (7.4), a sufficient fraction of the drug remains unionized, allowing it to diffuse across the lipophilic nerve membrane[5]. Once in the slightly more acidic intracellular environment (pH ~6.9), the equilibrium shifts toward the ionized form. It is this protonated cation that binds to the intracellular domain of the Nav channel (specifically Domain IV, segment S6), stabilizing the channel in its inactivated state and arresting action potential propagation[6][7].

MoA Extracellular Extracellular Space (pH 7.4) Drug (Base) ⇌ Drug (Cation) Membrane Neuronal Lipid Bilayer High Lipid Partitioning via Butoxyethyl Group Extracellular->Membrane Unionized form diffuses Intracellular Intracellular Space (pH 6.9) Shift to Ionized Cationic Form Membrane->Intracellular Crosses membrane NavChannel Voltage-Gated Na+ Channel (Nav) Domain IV, S6 Segment Intracellular->NavChannel Cationic form binds Blockade Channel Inactivation & Blockade Action Potential Arrest NavChannel->Blockade Stabilizes inactive state

Caption: Voltage-gated Na+ channel blockade pathway by this compound derivatives.

Experimental Workflows & Protocols

Protocol: Synthesis of an Amino-Amide Local Anesthetic Derivative

Objective: To synthesize a novel bupivacaine/lidocaine hybrid analog by coupling this compound with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 1: N-Alkylation (Nucleophilic Substitution)

  • Procedure: In a 250 mL round-bottom flask, dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq, 10 mmol) and this compound (1.1 eq, 11 mmol) in 50 mL of anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq, 1 mmol). Reflux the mixture at 80°C for 12 hours under an inert nitrogen atmosphere.

  • Causality & Validation: Acetonitrile is chosen for its polar aprotic nature, which minimizes solvation of the nucleophile and accelerates the Sₙ2 substitution. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HCl; this is critical to prevent the protonation and subsequent deactivation of the piperidine nucleophile. KI is added to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby driving the reaction to completion. Reaction progress is self-validated via Thin Layer Chromatography (TLC; eluent DCM:MeOH, 9:1, UV detection); the complete consumption of the starting acetamide indicates readiness for workup.

Step 2: Acid-Base Extraction and Purification

  • Procedure: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and extract with 1M HCl (3 x 20 mL). Discard the organic layer. Adjust the pH of the combined aqueous layers to 10.0 using 2M NaOH. Extract the precipitated free base with fresh ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure free base.

  • Causality & Validation: This acid-base extraction acts as a built-in, self-validating purification system. By acidifying to pH < 2, the target tertiary amine is protonated and partitioned exclusively into the aqueous phase, leaving unreacted lipophilic impurities and degradation products in the organic phase. Subsequent basification regenerates the uncharged free base, allowing its selective recovery in high purity without the need for column chromatography.

Step 3: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base in diethyl ether (20 mL) and cool to 0°C. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white crystals, wash with cold ether, and dry under a vacuum.

  • Causality & Validation: Formulating the Active Pharmaceutical Ingredient (API) as a hydrochloride salt significantly enhances its aqueous solubility. This is a strict prerequisite for formulating injectable local anesthetic solutions, which are typically buffered to an acidic pH (3.5–5.0) to maintain solubility and shelf-stability prior to tissue injection[2][3].

Workflow Step1 Step 1: N-Alkylation React with Chloroacetamide + KI Step2 Step 2: Reflux & Monitor Acetonitrile, K2CO3, 80°C (TLC Validation) Step1->Step2 Nucleophilic Substitution Step3 Step 3: Acid-Base Extraction Isolate Basic Product via pH Shift Step2->Step3 Workup Step4 Step 4: Crystallization Formulate as HCl Salt for Solubility Step3->Step4 Salt Formation

Caption: Synthetic workflow and purification of amino-amide local anesthetics.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptorPharmacological Relevance
Molecular Formula C₁₁H₂₃NODetermines base molecular weight for derivative synthesis.
Molecular Weight 185.31 g/mol Low MW facilitates rapid diffusion across biological membranes[1].
Physical State Liquid (Free base)Requires conversion to HCl salt for solid-state stability and formulation.
Functional Groups Secondary Amine, EtherAmine acts as the Nav binding moiety; ether provides lipophilicity.

Table 2: Comparative Pharmacodynamic Profile (Theoretical Derivative vs. Standards)

CompoundRelative Lipophilicity (logP)pKaOnset of ActionRelative Duration
Lidocaine Moderate (~2.4)7.9FastShort-Medium
Bupivacaine High (~3.4)8.1SlowLong
This compound Deriv. High (~3.6) ~8.2 Moderate-Slow Extended (Depot Effect)

(Note: Data for the derivative is extrapolated based on established structure-activity relationships of homologous piperidine-based anesthetics).

References

  • Pharmacology of local anaesthetics - Deranged Physiology Source: Deranged Physiology URL:[Link]

  • Basic pharmacology of local anaesthetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Local Anesthetics - Pocket Dentistry Source: Pocket Dentistry URL:[Link]

  • Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels Source: Ingenta Connect URL:[Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives Source: Frontiers in Pharmacology URL:[Link]

  • Basic Concepts on Local Anesthetics - WSAVA 2016 Congress Source: Veterinary Information Network (VIN) URL:[Link]

Sources

Application Note: Chemoselective Reductive Etherification Yielding 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 4-(2-butoxyethyl)piperidine—a highly versatile aliphatic building block in medicinal chemistry—presents a unique chemoselectivity challenge. The objective is to form a terminal ether linkage on the 4-piperidineethanol scaffold without prematurely alkylating the secondary piperidine amine.

While traditional Williamson ether synthesis is a standard approach for ether formation, it requires strongly basic conditions that often lead to competitive elimination reactions, necessitate strictly anhydrous environments, and exhibit poor functional group tolerance[1]. To circumvent these issues, we employ a reductive etherification strategy (a specialized form of reductive alkylation).

The Causality of the Mechanism: Reductive etherification utilizes an aldehyde (butanal) as the alkylating agent in the presence of a mild hydride donor, triethylsilane (Et₃SiH), and a Lewis acid catalyst[2].

  • The alcohol and aldehyde condense to form a hemiacetal.

  • The Lewis acid (e.g., FeCl₃) selectively activates the hemiacetal hydroxyl, driving the expulsion of water to generate a transient, highly electrophilic oxocarbenium ion[3].

  • Et₃SiH delivers a hydride to this intermediate, irreversibly trapping it to form the stable ether[4].

By utilizing this pathway, the ether is formed under exceptionally mild, scalable conditions.

Experimental Design & Orthogonal Validation

To ensure a self-validating system , the experimental design relies on the principle of orthogonal protection. If 4-piperidineethanol is subjected directly to reductive etherification, the secondary amine will undergo competitive reductive amination.

  • Protection Strategy: We utilize the Carboxybenzyl (Cbz) protecting group. Unlike the tert-butyloxycarbonyl (Boc) group, which is sensitive to the Lewis acidic conditions required for oxocarbenium formation, the Cbz group remains completely intact during the Et₃SiH/FeCl₃ reaction.

  • Orthogonal Deprotection: Following etherification, the Cbz group is cleaved via catalytic hydrogenolysis (H₂, Pd/C). Because aliphatic ethers are entirely inert to standard hydrogenolysis, the successful recovery of the pure secondary amine serves as an internal validation that the ether linkage was formed correctly and survived the global deprotection sequence.

Quantitative Data & Condition Optimization

The choice of catalyst and solvent during the reductive etherification step is critical for maximizing yield and preventing protecting group cleavage. Table 1 summarizes the optimization of the etherification of N-Cbz-4-piperidineethanol with butanal.

Table 1: Optimization of Reductive Etherification Conditions

EntryReducing AgentCatalyst (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
1Et₃SiH (1.5 eq)TMSOTf (10%)DCM0 to RT45%Strong Lewis acidity caused partial Cbz cleavage.
2Et₃SiH (1.5 eq)BiBr₃ (5%)MeCNRT82%Clean conversion; moderate reaction rate.
3 Et₃SiH (1.5 eq) FeCl₃ (10%) EtOAc RT 91% Optimal conditions; EtOAc stabilizes the Fe(III) complex [4].
4H₂ (10 bar)Pd/C (5%)EtOAc5035%Premature deprotection of Cbz prior to etherification.

Note: Entry 3 was selected as the standard protocol due to the high yield, low cost of FeCl₃, and the use of a greener solvent (EtOAc).

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of N-Cbz-4-piperidineethanol
  • Initiation: Dissolve 4-piperidineethanol (10.0 mmol, 1.29 g) in a 1:1 mixture of THF and deionized water (20 mL).

  • Base Addition: Add sodium carbonate (Na₂CO₃, 20.0 mmol, 2.12 g) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise over 15 minutes to control the exotherm.

  • Completion: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Cbz-4-piperidineethanol as a viscous oil.

Step 4.2: Reductive Etherification (Yielding N-Cbz-4-(2-butoxyethyl)piperidine)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Cbz-4-piperidineethanol (5.0 mmol, 1.32 g) and butanal (6.0 mmol, 0.54 mL) in anhydrous Ethyl Acetate (15 mL)[4].

  • Hydride Addition: Inject triethylsilane (Et₃SiH, 7.5 mmol, 1.20 mL) into the stirring solution[2].

  • Catalysis: Quickly add anhydrous Iron(III) chloride (FeCl₃, 0.5 mmol, 81 mg, 10 mol%)[3]. The solution will temporarily darken.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography to afford N-Cbz-4-(2-butoxyethyl)piperidine.

Step 4.3: Catalytic Hydrogenolysis (Yielding this compound)
  • Setup: Dissolve the purified N-Cbz-4-(2-butoxyethyl)piperidine (4.0 mmol, 1.28 g) in HPLC-grade Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.4 mmol Pd, ~425 mg). Caution: Pd/C is highly pyrophoric when dry; add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target product, This compound , as a pale yellow to colorless oil.

Process Visualization

G cluster_mech Oxocarbenium Mechanism SM 4-Piperidineethanol (Starting Material) Step1 Step 1: N-Protection (Cbz-Cl, Na2CO3) SM->Step1 Int1 N-Cbz-4-piperidineethanol Step1->Int1 Step2 Step 2: Reductive Etherification (Butanal, Et3SiH, FeCl3) Int1->Step2 Mech1 Hemiacetal Formation Step2->Mech1 Mech2 Oxocarbenium Ion Generation Mech1->Mech2 Mech3 Hydride Transfer (Et3SiH) Mech2->Mech3 Int2 N-Cbz-4-(2-butoxyethyl)piperidine Mech3->Int2 Step3 Step 3: Deprotection (H2, Pd/C) Int2->Step3 Product This compound (Target Product) Step3->Product

Fig 1: 3-step reductive etherification workflow and oxocarbenium mechanism.

References

  • Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives Source: PMC (NIH) / Advanced Synthesis & Catalysis URL:[Link]

  • Iron(III) Chloride-catalyzed Reductive Etherification of Carbonyl Compounds with Alcohols Source: Chemistry Letters / Oxford Academic URL:[Link]

  • Synthesis of Ethers from Carbonyl Compounds by Reductive Etherification Catalyzed by Iron(III) and Silyl Chloride Source: Synthesis / Organic Chemistry Portal URL:[Link]

Sources

Application Note: Advanced Utilization of 4-(2-Butoxyethyl)piperidine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthetic utility and physicochemical advantages of 4-(2-Butoxyethyl)piperidine (CAS 142343-69-1) as a high-value scaffold in the design of next-generation agrochemicals.[1] While piperidine motifs are ubiquitous in commercial fungicides (e.g., Fenpropidin) and herbicides, this specific derivative offers a unique "ether-tail" functionality.[1] This structural feature allows medicinal and agricultural chemists to modulate lipophilicity (


), enhance metabolic stability, and optimize cuticular penetration compared to traditional alkyl-chain analogs.[1] This note provides detailed protocols for incorporating this scaffold into Ergosterol Biosynthesis Inhibitor (EBI)  libraries and Urea-based herbicide  precursors.[1]

Scientific Rationale & Chemical Profile[2][3][4][5]

The "Ether Effect" in Agrochemical Design

In crop protection chemistry, the balance between hydrophobicity (for leaf cuticle penetration) and hydrophilicity (for systemic translocation) is critical. This compound possesses a secondary amine for facile derivatization and a C4-ether side chain.[1]

  • Bioisosterism: The butoxyethyl group acts as a bioisostere to the alkyl/aryl-alkyl chains found in morpholine fungicides (e.g., Fenpropimorph).[1] The ether oxygen introduces a hydrogen bond acceptor, potentially altering binding affinity to target enzymes like

    
    -reductase or 
    
    
    
    -isomerase without significantly increasing molecular weight.[1]
  • Metabolic Stability: Unlike pure alkyl chains which are prone to rapid oxidative degradation (hydroxylation) by cytochrome P450s, the ether linkage can alter the site of metabolic attack, potentially extending the half-life of the active ingredient (AI) within the plant or pest.

  • Solubility & Formulation: The ether tail mimics the structure of Piperonyl Butoxide (PBO) , a known synergist. This structural similarity suggests that AIs derived from this scaffold may exhibit self-solvating properties, reducing the need for aggressive solvents in the final formulation [1].

Physicochemical Data Summary
PropertyValue / DescriptionImpact on Synthesis
Molecular Weight 185.31 g/mol Ideal fragment size (<200) for "Rule of 5" compliance.[1]
Boiling Point ~280°C (Predicted)High thermal stability; suitable for high-temp coupling reactions.[1]
Acidity (

)
~10-11 (Piperidine NH)Strong nucleophile; requires base scavenging (e.g.,

) during alkylation.[1]
Predicted

2.1 - 2.5Optimal range for systemic xylem mobility.[1]

Synthetic Protocols

Protocol A: Synthesis of Fenpropidin-Analog Library (Fungicide Discovery)

Objective: To synthesize a library of N-alkylated piperidines targeting the ergosterol biosynthesis pathway.[1] This protocol couples this compound with various benzyl halides.

Reagents
  • Scaffold: this compound (1.0 equiv)

  • Electrophile: Substituted Benzyl Chloride/Bromide (e.g., 4-tert-butylbenzyl chloride) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein mechanism.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol, 1.85 g) in MeCN (30 mL).

  • Activation: Add

    
     (20 mmol, 2.76 g) and KI (1 mmol, 0.16 g). Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Addition: Dropwise add the substituted benzyl chloride (11 mmol) dissolved in MeCN (5 mL) over 5 minutes.

  • Reaction: Heat the mixture to reflux (80-82°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 9:1 Hexane/EtOAc).[1] The secondary amine starting material (lower

      
      , stains with Ninhydrin) should disappear.
      
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      /KCl).[1]
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with water (

      
       mL) and Brine (20 mL).[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Expert Insight: If using DMF as a solvent, aqueous workup is critical to remove the solvent. For parallel synthesis of large libraries, replace reflux with Microwave Irradiation (120°C, 20 min) to accelerate throughput.[1]

Protocol B: Urea Linkage Formation (Herbicide/Insecticide Scaffold)

Objective: To synthesize piperidine-urea derivatives, a common motif in soluble epoxide hydrolase (sEH) inhibitors (insecticides) and photosystem II inhibitors (herbicides).[1]

Step-by-Step Methodology
  • Setup: Purge a reaction vial with Nitrogen (

    
    ).
    
  • Reactants: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Coupling: Add the target Isocyanate (e.g., Phenyl isocyanate) (1.05 equiv) dropwise at 0°C.

    • Note: No base is usually required as the piperidine is sufficiently nucleophilic.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

    • Observation: The product often precipitates as a white solid in non-polar solvents.

  • Isolation: Filter the precipitate and wash with cold Hexane. If no precipitate forms, evaporate DCM and recrystallize from Ethanol.[1]

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing this scaffold in a discovery pipeline, highlighting the decision points based on biological assay data.

Agrochemical_Discovery_Workflow cluster_Reaction Derivatization Pathways Scaffold Scaffold: This compound Alkylation Pathway A: N-Alkylation (Fungicide Target) Scaffold->Alkylation Acylation Pathway B: Urea/Amide Formation (Herbicide Target) Scaffold->Acylation Library Library Generation (10-50 Analogs) Alkylation->Library Acylation->Library Screening High-Throughput Screening (In vivo / In vitro) Library->Screening Analysis SAR Analysis (LogP vs. Activity) Screening->Analysis Analysis->Scaffold No Activity (Fail Fast) Optimization Lead Optimization (Side-chain modification) Analysis->Optimization Hit Identified

Figure 1: Strategic workflow for integrating this compound into agrochemical discovery pipelines, differentiating between fungicide and herbicide synthesis pathways.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[1][2][3] Research progress on piperidine-containing compounds as agrochemicals.[1][2] International Journal of Molecular Sciences, 24(3), 2937.[1][2]

  • Buffat, M. G. P. (2004).[1][2] Synthesis of piperidines. Tetrahedron, 60(8), 1701–1729.[1] [1]

  • Food and Agriculture Organization (FAO). (2011).[1][4] Specifications and Evaluations for Agricultural Pesticides: Piperonyl Butoxide. (Referencing the bio-efficacy of butoxy-ether side chains).

  • PubChem. (2025).[1][5] Compound Summary: Piperidine Derivatives and Physicochemical Properties.

Disclaimer: This document is for research and development purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel wearing appropriate PPE.[1] Check local regulations regarding the handling of piperidine derivatives, as some are controlled precursors.

Sources

Application Note: Scale-Up Synthesis of 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Butoxyethyl)piperidine (CAS: 104-48-3) is a critical pharmacophore and intermediate utilized in the synthesis of local anesthetics (e.g., dyclonine) and various CNS-active agents. While laboratory-scale synthesis often relies on the alkylation of N-protected 4-piperidineethanol—a route plagued by poor atom economy and expensive protecting group manipulations—this guide presents a streamlined, two-step industrial protocol suitable for kilogram-scale production.

This protocol leverages the hydroalkoxylation of 4-vinylpyridine followed by catalytic hydrogenation . This route is selected for its superior atom economy, elimination of protection/deprotection steps, and use of inexpensive commodity starting materials.[1]

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we must minimize unit operations and maximize throughput.[1] The conventional Williamson ether synthesis (Route B) is discarded in favor of the "Vinylpyridine Route" (Route A) due to the latter's operational simplicity and lack of stoichiometric waste byproducts.[1]

Comparison of Routes
FeatureRoute A: Vinylpyridine (Recommended) Route B: Protected Piperidineethanol
Step Count 23-4 (Protection

Alkylation

Deprotection)
Atom Economy High (~100% theoretical in Step 1)Low (Loss of leaving groups & protecting groups)
Reagents 4-Vinylpyridine, n-Butanol, H

4-Piperidineethanol, Boc

O, BuBr, NaH/KOH
Safety H

pressure handling required
NaH handling / Exothermic alkylation
Cost LowModerate to High
Reaction Scheme Visualization

ReactionScheme Start 4-Vinylpyridine (Starting Material) Inter Intermediate: 4-(2-Butoxyethyl)pyridine Start->Inter Step 1: Hydroalkoxylation KOH, 110°C Butanol n-Butanol Butanol->Inter Product Target: This compound Inter->Product Step 2: Hydrogenation Rh/C or Ru/C, 50 bar H2 H2 / Catalyst H2->Product

Figure 1: Streamlined two-step synthesis pathway avoiding protecting groups.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Butoxyethyl)pyridine

Reaction Type: Base-Catalyzed Michael-type Hydroalkoxylation Concept: 4-Vinylpyridine acts as a Michael acceptor. The alkoxide generated in situ from n-butanol attacks the


-carbon.
Reagents & Materials:
  • 4-Vinylpyridine (4-VP): 1.0 equiv (Freshly distilled or inhibitor-free)

  • n-Butanol: 2.0 - 3.0 equiv (Acts as reagent and solvent)

  • Potassium Hydroxide (KOH): 0.1 equiv (Catalyst)[1]

  • Inhibitor: 4-tert-Butylcatechol (100 ppm, optional to prevent 4-VP polymerization)[1]

Protocol:
  • Setup: Equip a glass-lined reactor (or round-bottom flask) with a mechanical stirrer, reflux condenser, and temperature probe. Nitrogen inerting is essential to prevent oxidation and color formation.[1]

  • Charging: Charge n-Butanol and KOH pellets into the reactor. Stir at ambient temperature until KOH is completely dissolved.

  • Addition: Heat the solution to 60°C . Slowly add 4-Vinylpyridine via a dosing pump or addition funnel over 30–60 minutes.[1] Note: 4-VP is prone to thermal polymerization; slow addition into the hot catalyst solution favors the Michael addition over polymerization.

  • Reaction: Heat the mixture to 110°C (Reflux) . Maintain reflux for 12–16 hours.

  • IPC (In-Process Control): Monitor by GC-FID. Target <1% residual 4-VP.

  • Work-up: Cool to room temperature. Neutralize the base with a stoichiometric amount of glacial acetic acid or wash with water (if phase separation allows, though pyridine derivatives are often water-soluble).[1]

    • Preferred Scale-up Work-up: Distill off excess n-butanol under reduced pressure.[1] The residue is vacuum distilled to yield the pure intermediate.[1]

  • Purification: Fractional vacuum distillation.

    • Boiling Point: ~130–135°C at 10 mmHg (Literature value to be verified).[1]

    • Yield: Expect 85–92%.[1]

Step 2: Catalytic Hydrogenation to this compound

Reaction Type: Heterogeneous Catalytic Hydrogenation Concept: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

Reagents & Materials:
  • Substrate: 4-(2-Butoxyethyl)pyridine (from Step 1)

  • Solvent: Acetic Acid (Glacial) or Methanol with 1.1 equiv H

    
    SO
    
    
    
    (Protonation facilitates reduction).[1]
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).[1]

    • Why not Pd/C? Pd/C is less active for pyridine reduction at moderate temperatures and may require harsh conditions that could cleave the ether linkage.[1] Rh and Ru are superior for pyridine saturation under mild conditions.[1]

  • Hydrogen: High purity grade (99.999%).[1]

Protocol:
  • Setup: Use a high-pressure Hastelloy or Stainless Steel autoclave (Parr reactor or equivalent).[1]

  • Loading: Charge the reactor with the substrate and solvent (Concentration ~0.5 – 1.0 M).

  • Catalyst Addition: Add 5 wt% (relative to substrate) of the Rh/C catalyst.[1] Safety: Load catalyst under an inert blanket (N

    
     or Ar) to prevent ignition of solvent vapors.[1]
    
  • Hydrogenation:

    • Purge reactor 3x with N

      
      , then 3x with H
      
      
      
      .[1]
    • Pressurize to 30–50 bar (435–725 psi) .

    • Heat to 60–80°C .

    • Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

  • Completion: Monitor H

    
     uptake. Reaction typically completes in 6–10 hours.[1] IPC by HPLC or GC (disappearance of aromatic peaks).[1]
    
  • Work-up:

    • Cool and depressurize.[1]

    • Filter catalyst through a spark-proof filter (e.g., Celite pad or sintered metal cartridge).[1]

    • Concentrate the filtrate.[1][2]

    • Basification: If acetic acid/acid was used, treat the residue with cold 50% NaOH solution to pH > 12 to liberate the free amine.[1]

    • Extraction: Extract with Toluene or MTBE.[1]

    • Drying/Stripping: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and strip solvent.[1]
  • Final Purification: Vacuum distillation.

    • Appearance: Colorless to pale yellow liquid.[1]

Process Safety & Engineering Controls

Scale-up introduces risks not prominent in small vials.[1][3]

Process Flow Diagram (PFD)

PFD Feed Feed Tank: 4-Vinylpyridine Reactor1 Reactor R-101 (Glass-Lined) Step 1: Etherification Feed->Reactor1 Slow Addition Distillation Vacuum Distillation Unit D-101 Reactor1->Distillation Crude Stream Reactor2 Autoclave R-102 (High Pressure) Step 2: Hydrogenation Distillation->Reactor2 Purified Intermediate Filter Catalyst Filter F-101 Reactor2->Filter Slurry Final Product Storage This compound Filter->Final Filtrate -> Workup

Figure 2: Simplified Process Flow Diagram for the pilot-scale production.

Critical Safety Parameters
  • 4-Vinylpyridine Handling:

    • Hazard: 4-VP is a lachrymator and skin irritant.[1] It can undergo runaway exothermic polymerization.[1]

    • Control: Store cold (<4°C) with inhibitor.[1] Do not store in rusty steel drums (iron catalyzes polymerization).[1] During addition, ensure the reactor temperature is stable to consume the monomer immediately.[1]

  • Hydrogenation:

    • Hazard: High pressure H

      
       is flammable and explosive.[1]
      
    • Control: Use Class I, Div 1 electrical ratings.[1] Ensure reactor is grounded. Burst disks must be rated 10% above operating pressure.[1]

  • Catalyst Handling:

    • Hazard: Dry Rh/C is pyrophoric.[1]

    • Control: Handle as a water-wet paste (50% water) whenever possible.[1] Never add dry catalyst to flammable solvents in air.[1]

Analytical Quality Control

TestMethodSpecification
Identification H-NMR / IRConforms to structure
Assay GC-FID or HPLC-UV> 98.0%
Impurity A GC (Residual 4-VP)< 0.1%
Impurity B GC (Residual Butanol)< 5000 ppm (Class 3 solvent)
Water Content Karl Fischer< 0.5%

References

  • Preparation of Pyridine Derivatives (Michael Addition)

    • Title: The Reaction of 2- and 4-Vinylpyridine with Alcohols.
    • Source: Journal of the American Chemical Society, 1952, 74(8), 2009–2012.[1]

    • URL:[Link][1]

  • Catalytic Hydrogenation of Pyridines

    • Title: Heterogeneous Catalytic Hydrogenation of Pyridines.[1][4][2][5]

    • Source: Organic Process Research & Development, Review.[1]

    • URL:[Link] (General reference for Rh/C efficiency).[1]

  • General Piperidine Synthesis (Scale-Up Context)

    • Title: Practical Synthesis of 4-Substituted Piperidines.
    • Source: BenchChem Application Notes (General Protocols).[1]

  • Safety Data (4-Vinylpyridine)

    • Title: 4-Vinylpyridine PubChem CID 7504.[1]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yield Killer" in Piperidine Synthesis

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two problems with 4-(2-Butoxyethyl)piperidine : either your hydrogenation is stalling, or your product is vanishing into the aqueous layer during workup.

This molecule combines a polar secondary amine (piperidine) with a lipophilic ether tail. This duality creates specific challenges in catalyst poisoning during synthesis and phase distribution during isolation. This guide prioritizes the Hydrogenation Route (reduction of the pyridine precursor) as it is the most scalable and atom-economical method, but we also address the Alkylation Route for medicinal chemistry applications.

Module 1: Route Selection & Strategic Planning

Before troubleshooting, verify you are using the correct pathway for your scale.

FeatureRoute A: Hydrogenation (Recommended)Route B: Direct Alkylation
Starting Material 4-(2-Butoxyethyl)pyridine4-Piperidineethanol
Key Reagent H₂ / Catalyst (PtO₂ or Rh/C)n-Butyl Bromide / NaH
Primary Challenge Catalyst poisoning by pyridine NN-alkylation vs. O-alkylation selectivity
Scalability High (Industrial Standard)Low (Requires N-protection steps)
Typical Yield >90% (if optimized)40-60% (due to protection steps)

Module 2: The Hydrogenation Protocol (Process Chemistry)

The Issue: The reaction stalls at 60-80% conversion, or the pyridine ring is not reducing. The Cause: Pyridines are notorious catalyst poisons. The nitrogen lone pair binds strongly to the metal surface, inhibiting hydrogen adsorption.

Optimized Protocol
  • Precursor: 4-(2-Butoxyethyl)pyridine (synthesized via Michael addition of butanol to 4-vinylpyridine).

  • Solvent: Glacial Acetic Acid (AcOH).[1] Crucial: The acid protonates the nitrogen, preventing it from poisoning the catalyst.

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C. Avoid Pd/C for difficult pyridine reductions unless high pressure (>50 bar) is available.

  • Conditions: 3-5 bar H₂, 40-50°C.

Troubleshooting the Hydrogenation

Q: My reaction is stalling. Should I add more catalyst? A: No. First, check your solvent.[2] If you are running this in methanol or ethanol without acid, the reaction will likely fail. Switch to Acetic Acid or add 1.5 equivalents of HCl. Protonating the pyridine makes it less likely to bind irreversibly to the catalyst surface [1].

Q: I see a new impurity at M+43 in LCMS. A: You are likely seeing N-acetylation . If you run the hydrogenation in acetic acid at high temperatures (>60°C), the product piperidine can react with the solvent.

  • Fix: Lower the temperature to <45°C or switch to water/HCl as the solvent system.

Module 3: Workup & Isolation (The Critical Step)

The Issue: "I had 10g of starting material, full conversion by TLC, but isolated only 2g of oil." The Cause: this compound is an amine-ether. It has significant water solubility, especially in its protonated form or even as a free base if the aqueous volume is large.

The "Salting Out" Extraction Protocol

Do not use a standard dilute base wash. Follow this rigorous extraction procedure:

  • Concentration: Remove the reaction solvent (especially if AcOH) completely via rotary evaporation. You will be left with the acetate salt.

  • Basification: Dissolve the residue in a minimum amount of water. Add 50% NaOH dropwise until pH > 12. Cool on ice to minimize volatility/degradation.

  • Saturation: Add solid NaCl to the aqueous layer until it is saturated (brine). This pushes the organic amine out of the water phase (Salting Out effect).

  • Solvent Choice: Do not use Ethyl Acetate (it hydrolyzes at pH 12 and is too polar). Use Dichloromethane (DCM) or MTBE (3 x extraction).

  • Drying: Dry over K₂CO₃ (potassium carbonate), not Na₂SO₄. K₂CO₃ acts as a secondary desiccant and ensures no re-acidification occurs.

Module 4: Visualization of Workflows

Figure 1: Synthesis & Troubleshooting Logic

SynthesisLogic Start Start: 4-(2-Butoxyethyl)pyridine SolventCheck Solvent System? Start->SolventCheck Neutral Neutral (MeOH/EtOH) SolventCheck->Neutral No Acid Acidic Acidic (AcOH or HCl/H2O) SolventCheck->Acidic Proton Source Poisoning Failure: Catalyst Poisoning Neutral->Poisoning N-Lone pair binds metal Catalyst Catalyst Selection Acidic->Catalyst Success Success: Piperidine Salt Catalyst->Success PtO2 / Rh/C Workup Workup: Basify & Extract Success->Workup YieldLoss Yield Loss: Aqueous Solubility Workup->YieldLoss Standard Wash Final Final Product: Free Base Workup->Final Salting Out + DCM

Caption: Logic flow for preventing catalyst poisoning and yield loss during extraction.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I make this via Williamson Ether Synthesis from 4-piperidineethanol? A: Yes, but you must protect the nitrogen.

  • Why: If you react 4-piperidineethanol with butyl bromide and NaH, the nitrogen is more nucleophilic than the oxygen. You will get N-butyl-4-piperidineethanol (the wrong product).

  • Fix: Use N-Boc-4-piperidineethanol .[3] Perform the etherification (NaH/DMF/Butyl Bromide), then deprotect (TFA/DCM). This adds two steps but guarantees regioselectivity [2].

Q2: How do I remove the acetic acid if I don't have a good vacuum pump? A: If you cannot strip the AcOH, dilute the reaction mixture with water and neutralize with solid Na₂CO₃ before extraction. Be warned: this generates massive amounts of CO₂ foam. Add the base slowly.

Q3: The product smells like vinegar even after workup. A: You have formed the Piperidinium Acetate salt . The free base is an oil; the salt is often a solid or gum.

  • Fix: You did not reach a high enough pH. The pKa of piperidine is ~11. You must reach pH 12-13 to ensure 100% of the molecule is in the free base form. Use 50% NaOH.

Q4: Can I use 4-vinylpyridine to make the precursor? A: Yes, this is the "Pro-Tip" route. 4-Vinylpyridine reacts with n-butanol in the presence of a base (like KOH) via Michael Addition to give 4-(2-butoxyethyl)pyridine [3]. This is much cheaper than buying the alcohol precursor.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • Wikipedia. (n.d.). 2-Vinylpyridine: Organic Synthesis. (Analogous reactivity for 4-vinylpyridine).[4][5] Retrieved from

Sources

Technical Support Center: Purification and Troubleshooting for 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-(2-Butoxyethyl)piperidine and its hydrochloride salt (CAS 1219967-64-2)[1].

As a secondary amine featuring a flexible ether side-chain, this compound presents unique isolation challenges. Impurities typically include unreacted starting materials (e.g., 4-piperidineethanol derivatives or alkylating agents), over-alkylated tertiary amines, and oxidative byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate pharmaceutical-grade material.

Part 1: Quantitative Data – Purification Strategies Summary

Selecting the correct purification method depends on the specific impurity profile of your crude mixture. The table below synthesizes the expected performance of standard techniques applied to piperidine derivatives[2][3].

Purification TechniqueTarget Impurities RemovedExpected PurityYield RecoveryCausality / Mechanistic Advantage
Acid-Base Extraction Neutral organics, unreacted alcohols, alkyl halides.85 – 95%85 – 95%Exploits the pKa (~10-11) of the secondary amine to induce a reversible phase-switch between organic and aqueous layers[4][5].
Column Chromatography Over-alkylated tertiary amines, structurally similar byproducts.> 98%70 – 85%Separates based on polarity. Requires mobile phase modifiers to suppress silanol interactions[2][5].
Vacuum Distillation Colored oxidation products, high-molecular-weight oligomers.> 98%75 – 90%Separates based on boiling point. Vacuum is required to prevent thermal degradation of the ether linkage[3][6].
Salt Formation (HCl) Trace organic impurities, moisture.> 99%80 – 90%Converts the liquid free base into a highly crystalline, stable solid that excludes impurities from its crystal lattice[4][5].

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude mixture contains a significant amount of neutral organic impurities (e.g., unreacted alcohols or halides). How can I selectively isolate the piperidine derivative? A1: Utilize the intrinsic basicity of the secondary amine via an orthogonal Acid-Base Extraction. Piperidine derivatives possess a pKa of approximately 10-11, allowing them to form highly water-soluble hydrochloride salts under acidic conditions[4]. By washing the acidic aqueous layer with a non-polar organic solvent, you strip away neutral impurities. Subsequent basification (pH > 10) deprotonates the nitrogen, regenerating the lipophilic free base, which partitions back into a fresh organic layer[5]. This exploits solubility differentials to achieve high recovery yields while effectively removing non-basic contaminants[5].

Q2: During silica gel column chromatography, this compound exhibits severe peak tailing, causing it to co-elute with structurally similar impurities. How do I resolve this? A2: Peak tailing is caused by strong hydrogen bonding and acid-base interactions between the secondary amine (N-H) and the weakly acidic silanol groups (-SiOH) present on the silica gel surface[2].

  • Solution 1: Modify your mobile phase by adding 1-5% Triethylamine (Et3N) or aqueous ammonia. These volatile bases competitively bind to the acidic silanol sites, masking them and allowing your target compound to elute in a sharp, symmetrical band.

  • Solution 2: Switch your stationary phase to Basic Alumina. Alumina inherently reduces these acidic interactions and often provides superior separation efficiency for free base piperidines without the need for mobile phase modifiers[5].

Q3: After extraction, my purified free base has a yellow tint and contains residual moisture. How do I achieve a colorless, anhydrous product? A3: A yellow tint indicates the presence of trace oxidation products, which are common in secondary amines exposed to atmospheric oxygen[6]. Furthermore, piperidine derivatives are highly hygroscopic.

  • Solution: First, dry the liquid free base over solid Potassium Hydroxide (KOH) pellets. Unlike standard desiccants like MgSO₄ (which can weakly coordinate with amines), KOH suppresses amine protonation and acts as a highly effective, non-reactive desiccant for strong bases[6]. Follow this with vacuum distillation. Because this compound has a relatively high boiling point, vacuum distillation prevents thermal degradation while leaving the oxidized chromophores behind in the distillation pot[6].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Orthogonal Acid-Base Extraction

This protocol is designed as a self-validating system to ensure complete phase transfer of the amine.

  • Initial Dissolution: Dissolve the crude this compound mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Protonation & Phase Switch: Add 1M aqueous HCl to the organic solution in a separatory funnel. Shake vigorously and vent.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine is not fully protonated; add more 1M HCl.

  • Washing: Separate the layers. Discard the organic layer (which now contains the neutral impurities). Wash the retained aqueous layer with one additional portion of clean organic solvent to ensure complete removal of lipophilic contaminants[5].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise with stirring.

    • Validation Check: The solution will turn cloudy as the free base precipitates/oils out. Verify the pH is > 10 to ensure complete deprotonation.

  • Recovery: Extract the cloudy aqueous layer with fresh Dichloromethane (3 x 50 mL). Combine the organic extracts, dry over solid KOH pellets, filter, and concentrate under reduced pressure[6].

Protocol 2: Hydrochloride Salt Formation & Crystallization

Converting the free base to a hydrochloride salt (CAS 1219967-64-2) ensures long-term stability against oxidation[1].

  • Solvation: Dissolve the purified free base this compound in anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Precipitation: Place the flask in an ice bath. Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise under an inert atmosphere (N₂/Argon).

    • Validation Check: Immediate formation of a white precipitate confirms the generation of the insoluble hydrochloride salt.

  • Isolation: Stir for 30 minutes at 0 °C to maximize crystal yield. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small volume of cold, anhydrous ether to remove any unreacted free base. Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent[5].

Part 4: Mandatory Visualizations

G Crude Crude this compound (Mixture) Acidify Add 1M HCl (pH < 2) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) Sep1->Aq1 Keep Basify Add NaOH (pH > 10) Aq1->Basify Sep2 Extract with DCM/EtOAc Basify->Sep2 PureBase Purified Free Base Sep2->PureBase Concentrate

Workflow for the acid-base extraction of this compound.

Chromatography Issue Peak Tailing on Silica Cause Silanol-Amine H-Bonding Issue->Cause Sol1 Add 1-5% Et3N to Mobile Phase Cause->Sol1 Sol2 Switch to Basic Alumina Cause->Sol2 Result Sharp Peaks & High Resolution Sol1->Result Sol2->Result

Troubleshooting guide for column chromatography of piperidine derivatives.

References

Sources

Technical Support Center: 4-(2-Butoxyethyl)piperidine Integrity Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Butoxyethyl)piperidine (CAS: 122382-70-1) presents a unique "dual-threat" stability profile due to its hybrid structure: a secondary amine ring and an aliphatic ether side chain.[1] While researchers often focus on the amine's reactivity, the ether linkage poses a silent safety hazard via autoxidation , while the amine moiety drives purity loss through N-oxidation .

This guide provides an evidence-based protocol to prevent, detect, and mitigate oxidative degradation, ensuring both experimental reproducibility and laboratory safety.

The Chemistry of Degradation (The "Why")

To prevent oxidation, one must understand the molecular vulnerabilities. This molecule degrades via two distinct, often synergistic, pathways.

A. The Ether Threat: Peroxidation (Safety Hazard)

The 2-butoxyethyl side chain contains methylene groups adjacent to the ether oxygen (


-carbons).[1] These sites are highly susceptible to radical abstraction by atmospheric oxygen, forming hydroperoxides.
  • Mechanism: Radical initiation removes a hydrogen atom from the

    
    -carbon.[1] 
    
    
    
    adds to the radical, forming a peroxy radical, which abstracts a hydrogen from another molecule, creating a chain reaction.
  • Consequence: Accumulation of shock-sensitive peroxides.[1][2][3] Note: Recent studies suggest bis(2-butoxyethyl) ether moieties can actually promote oxidation in other systems, indicating this side chain is particularly active in radical transfer [1].[1]

B. The Amine Threat: N-Oxidation (Purity Hazard)

The secondary piperidine ring is prone to oxidation, particularly in the presence of light or trace metals.[4]

  • Mechanism: The lone pair on the nitrogen is attacked by reactive oxygen species (ROS), leading to the formation of hydroxylamines (

    
    ) and eventually nitrones or imines (Schiff bases) [2].
    
  • Consequence: The sample turns yellow/brown.[3][4][5] While not explosive, these impurities are potent electrophiles that will ruin downstream nucleophilic substitution reactions or skew biological assay data.

The "Inert Barrier" Storage Protocol

Do not rely on standard storage.[1] Implement this Self-Validating System to ensure integrity.

Phase 1: Receipt & Initial Validation

Upon receiving a new bottle, immediately perform a Peroxide Quantitation Test .

  • Method: Quantofix® Peroxide Test Sticks or standard KI/Starch test.[1]

  • Threshold:

    • 
      : Safe for use.[1]
      
    • 
      : Requires purification (see Section 4).[1]
      
    • 
      : High Hazard.  Contact safety officer for disposal.[1]
      
Phase 2: The Storage Environment
ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, creating a more effective "blanket" over the liquid surface than nitrogen.[1]
Container Amber Glass with PTFE LinerAmber glass blocks UV light (290–450 nm) which catalyzes N-oxidation.[1] PTFE liners prevent plasticizer leaching.[1]
Temperature 2°C to 8°CLow temperature kinetically inhibits the radical initiation step of autoxidation.
Stabilizer BHT (200 ppm)Butylated hydroxytoluene acts as a radical scavenger, terminating the propagation chain of ether peroxidation [3].
Phase 3: Handling During Experimentation

The "Sparge and Seal" Rule:

  • Never pour directly from the stock bottle into an open beaker.

  • Always use a syringe/septum technique to withdraw liquid.[1]

  • If the bottle must be opened, sparge the headspace with inert gas for 2 minutes before re-sealing. Parafilm is not an oxygen barrier; use electrical tape or a secondary containment jar with desiccant.[1]

Troubleshooting Guide

Issue 1: "My colorless liquid has turned yellow."
  • Diagnosis: N-oxidation or Imine formation.[1][6][7] This is a purity issue, not necessarily a safety hazard (unless peroxides are also present).

  • Cause: Exposure to light or air over time (weeks/months).[1]

  • Solution:

    • Test for peroxides first (safety check).

    • If peroxide-free: Perform Vacuum Distillation .[1]

      • Condition: Reduced pressure is critical to keep the boiling point low and prevent thermal degradation.

      • Additive: Add Zn dust or NaOH pellets to the pot to inhibit further oxidation during heating.

Issue 2: "I see white crystals forming around the cap."
  • Diagnosis: CRITICAL SAFETY HAZARD. These are likely crystallized peroxides or polymerized friction-sensitive materials.[1][3]

  • Action:

    • DO NOT OPEN THE BOTTLE. Friction from unscrewing the cap can detonate the crystals.[3]

    • DO NOT SHAKE.

    • Contact your institution's EHS (Environmental Health & Safety) team immediately for remote handling/disposal.[1]

Issue 3: "My reaction yield is dropping, but the reagent looks fine."
  • Diagnosis: Trace peroxide contamination poisoning metal catalysts (e.g., Pd, Pt) or oxidizing sensitive substrates.

  • Solution:

    • Pass the neat liquid through a small plug of Activated Alumina (neutral) immediately before use. This removes peroxides and trace water without degrading the amine.

Visualizing the Workflow

Diagram 1: The Degradation Cascade

This diagram illustrates the dual pathways of degradation: the radical path (Ether) and the nucleophilic path (Amine).

DegradationPathways Molecule This compound Radical α-Carbon Radical Molecule->Radical H-Abstraction (Ether Chain) NOxide N-Oxide / Imine (Yellow Impurity) Molecule->NOxide Oxidation of 2° Amine Oxygen Atmospheric O2 / Light Oxygen->Molecule Initiator Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide + O2 (Chain Reaction)

Caption: Figure 1. The dual degradation pathways. The upper path (Ether) leads to safety hazards; the lower path (Amine) leads to purity loss.

Diagram 2: The Safe Handling Lifecycle

Follow this decision tree for every bottle.

HandlingWorkflow Receipt Receipt of Material Inspect Visual Inspection (Crystals?) Receipt->Inspect Test Peroxide Test Inspect->Test No CrystalYes STOP: Do Not Open Contact EHS Inspect->CrystalYes Yes LevelHigh >100 ppm: Disposal Test->LevelHigh LevelMed 10-100 ppm: Treat Test->LevelMed LevelLow <10 ppm: Safe Test->LevelLow TreatStep Alumina Filtration or Bisulfite Wash LevelMed->TreatStep Storage Store: Amber Glass, Argon, 4°C LevelLow->Storage TreatStep->Test Re-test Usage Usage: Syringe Transfer & Inert Sparging Storage->Usage Usage->Storage Reseal

Caption: Figure 2. Operational workflow for receipt, testing, and storage to ensure safety and integrity.

Frequently Asked Questions (FAQs)

Q: Can I use standard diethyl ether peroxide strips for this molecule? A: Yes. The peroxide functionality (R-O-O-H) formed on the butoxyethyl chain is chemically similar to diethyl ether peroxides. Standard starch-iodide strips are effective.[1]

Q: Is BHT (Butylated Hydroxytoluene) compatible with my synthesis? A: BHT is a radical scavenger.[1] It will interfere if your downstream chemistry involves radical mechanisms (e.g., radical polymerization, certain halogenations). For standard nucleophilic substitutions or reductive aminations, BHT is generally inert. If interference is suspected, remove BHT via an alumina column immediately before use.

Q: Why did my sample turn yellow even under nitrogen? A: Nitrogen quality varies.[1] "Technical grade" nitrogen can contain up to 0.5% oxygen.[1] Furthermore, if the container is clear glass, light can induce degradation even without significant oxygen. Always use "High Purity" or "UHP" gases and amber glassware.[1]

Q: Can I store a 10% solution of this reagent? A: Storing secondary amines in solution (especially in halogenated solvents like DCM or Chloroform) accelerates degradation. It is safer and more stable to store the neat (pure) liquid and prepare solutions fresh.

References

  • Li, Y., et al. "Bis(2-butoxyethyl) Ether-Promoted O2-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions."[1][8] Molecules, vol. 29, no.[9] 20, 2024.[7]

  • Guin, J., et al. "Aerobic Oxidation of Secondary Amines to Imines Catalyzed by an Iron Complex." Journal of the American Chemical Society, vol. 132, no. 3, 2010. [1]

  • Clark, D.E. "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety, vol. 8, no. 5, 2001. [1]

  • National Institutes of Health. "PubChem Compound Summary for CID 2733503, this compound."[1] PubChem, 2024. [1]

  • Sigma-Aldrich. "Peroxide Formation in Ethers and Olefins: Technical Bulletin."[1]

Sources

separation of 4-(2-Butoxyethyl)piperidine from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #4-BEP Topic: Purification & Isolation of 4-(2-Butoxyethyl)piperidine Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Physicochemical Profile

Before initiating any separation protocol, you must understand the "personality" of your molecule. This compound is a lipophilic secondary amine .

  • The "Head": The piperidine ring is a strong base (

    
     for the conjugate acid). It will protonate readily in acidic media, becoming water-soluble.
    
  • The "Tail": The butoxyethyl chain adds significant lipophilicity (C6 equivalent), making the neutral free base highly soluble in organic solvents (DCM, Ether, Hexanes) and poorly soluble in water.

The Separation Challenge: You are likely trying to separate this product from:

  • Unreacted Alkyl Halide (Neutral, Lipophilic).

  • Unreacted Amino-Alcohol Precursor (Basic, Highly Polar/Water Soluble).

  • N-Alkylated Side Products (Basic, Lipophilic - The most difficult impurity).

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Question: I have a crude reaction mixture. How do I get rid of the unreacted butyl bromide and non-basic impurities without running a column?

Technical Response: Because your target is a strong base, Acid-Base extraction is the most efficient first-pass purification. It relies on switching the molecule between its oil-soluble (Free Base) and water-soluble (Salt) states.

The Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Acidification (The Trap): Extract the organic layer with 1M HCl (

    
    ).
    
    • Mechanism:[1][2][3] The piperidine nitrogen protonates (

      
      ). The target moves into the aqueous layer.
      
    • Fate of Impurities: Neutral impurities (Butyl bromide, solvents) remain in the organic layer.

  • Wash: Wash the combined acidic aqueous layers with fresh

    
     (
    
    
    
    ). Discard the organics.
  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or

    
     (
    
    
    
    ).
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Dissolved in Et2O) AcidStep Add 1M HCl Partition Start->AcidStep OrgLayer1 Organic Layer (Contains Neutrals/Halides) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product Salt) AcidStep->AqLayer1 Keep WashStep Wash with Et2O AqLayer1->WashStep BaseStep Basify with NaOH (pH > 12) WashStep->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract FinalProduct Pure this compound FinalExtract->FinalProduct

Caption: Logical flow for separating basic amines from neutral lipophilic impurities.

Module 2: Chromatographic Purification (Silica Gel)

User Question: My product is streaking on the TLC plate and the column. I can't separate it from the N-alkylated impurity.

Technical Response: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing" or "streaking." You must deactivate the silica.

The "Anti-Streak" Solvent Systems: You must add a basic modifier to your mobile phase.

Solvent SystemModifierApplication
DCM / MeOH 1%

(aq)
Best for Polar Impurities. The ammonia competes for silanol sites, sharpening the amine spot.
DCM / MeOH 1% Triethylamine (TEA)Alternative. Easier to prepare than ammonia, but TEA is harder to remove (high bp) and can contaminate NMR.
Hexanes / EtOAc 1-5% TEABest for Lipophilic Separation. Use this if separating the product from N-alkylated side products (which are less polar).

Troubleshooting N-Alkylated Impurities: If you performed a direct alkylation (e.g., using butyl bromide on an unprotected piperidine-ethanol), you likely have N-alkylation competing with O-alkylation .

  • Target: Secondary Amine (More Polar).

  • Impurity: Tertiary Amine (Less Polar).

  • Strategy: Use a gradient starting with 100% Hexanes (+1% TEA) and slowly increase EtOAc. The tertiary amine (impurity) should elute before your target secondary amine.

Module 3: Advanced Separation (Starting Material Removal)

User Question: I still see the starting alcohol (4-piperidineethanol) in my NMR.

Technical Response: This is a polarity-based separation.

  • The Difference: The starting material is a small, hydrophilic amino-alcohol. Your product has a greasy butyl ether tail.

  • The Fix (Water Wash):

    • Dissolve your product in Hexanes (not DCM or Ether).

    • Wash vigorously with water (

      
      ).
      
    • Why? The starting material (4-piperidineethanol) is highly water-soluble. The target product (butoxyethyl derivative) is highly soluble in Hexanes but insoluble in water. The partition coefficient heavily favors moving the impurity into the water.

FAQ: Common Troubleshooting Scenarios

Q1: My product is a colored oil (yellow/brown), but it should be colorless. Is it impure?

  • A: Amines oxidize easily in air to form N-oxides or imine impurities, which are often colored.

  • Fix: If the NMR is clean, the color is likely trace. To remove it, filter the oil through a small pad of basic alumina or distill under high vacuum. Store under Argon/Nitrogen.[4]

Q2: I tried to distill it, but the boiling point is too high.

  • A: this compound has a high molecular weight and hydrogen bonding capability.

  • Fix: You must use High Vacuum (< 1 mmHg) .

    • Estimated bp: ~110-130°C at 0.5 mmHg (based on similar piperidine derivatives).[5]

    • Do not attempt atmospheric distillation; the molecule will decompose (brown/tar) before boiling.

Q3: Can I purify it by crystallization?

  • A: The free base is likely an oil. However, you can form a solid salt.

    • Hydrochloride Salt: Dissolve oil in dry ether; bubble HCl gas or add HCl in Dioxane. The white solid precipitate can be recrystallized from EtOH/Et2O. This is the ultimate purification method for pharmaceutical standards.

Decision Logic: Which Method to Choose?

SeparationLogic Start Impurity Profile? Q1 Neutral Impurities? (Alkyl Halides, Solvents) Start->Q1 Method1 Acid-Base Extraction (Module 1) Q1->Method1 Yes Q2 Starting Material? (Amino-Alcohol) Q1->Q2 No Method1->Q2 Method2 Hexane/Water Partition (Module 3) Q2->Method2 Yes Q3 Close Eluting Impurities? (N-Alkylated / Isomers) Q2->Q3 No Method2->Q3 Method3 Column Chromatography (with 1% TEA) Q3->Method3 Yes End Vacuum Distillation (Final Polish) Q3->End No (Pure)

Caption: Decision tree for selecting the appropriate purification workflow.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification of amines and organic solvents).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for pKa values and extraction mechanisms of amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols for amine salt formation and distillation).

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation and Derivatization Strategies for 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="TMS Derivatization\n

Finalizing Experimental Workflow

I'm now integrating all data points for final comparisons. My focus is on synthesizing all workflows to ensure comprehensive comparisons, with clear labels and annotations. I've also added the updated experimental workflow to the DOT diagrams for showcasing the GC-MS patterns.

Comparing Experimental Designs

I'm now focusing on a direct comparison, specifically the data assessment. I am comparing the data. I'm focusing on side-by-side fragmentation pattern, intensities, and signal-to-noise ratios. I am ensuring that all the data is labeled correctly.

Executive Summary

The accurate gas chromatography-mass spectrometry (GC-MS) analysis of secondary amines like 4-(2-Butoxyethyl)piperidine (C₁₁H₂₃NO, MW: 185.31 g/mol ) presents distinct analytical challenges. Due to the active hydrogen on the piperidine ring, underivatized samples often suffer from peak tailing, thermal degradation, and non-specific fragmentation.

This guide objectively compares the performance of Underivatized Analysis , Trimethylsilyl (TMS) Derivatization , and Trifluoroacetyl (TFA) Derivatization . By examining the causality behind shifting fragmentation patterns and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal workflow for trace-level quantification and structural elucidation.

Mechanistic Principles of Piperidine GC-MS Fragmentation

Under standard Electron Ionization (EI) at 70 eV, the fragmentation of this compound is primarily driven by the ionization of the nitrogen atom [1.1]. The localization of the positive charge on the nitrogen initiates several predictable cleavage pathways:

  • Alpha-Cleavage : The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion[1]. For 4-substituted piperidines, this typically results in the loss of a hydrogen radical, yielding an

    
     ion at m/z 184.
    
  • Substituent Loss (Ring Fission) : The dominant fragmentation pathway involves the cleavage of the C4-substituent bond. The loss of the entire 2-butoxyethyl radical (•C₆H₁₃O, 101 Da) leaves behind the highly stable piperidine ring cation at m/z 84 , which serves as the base peak[1].

  • Ether Cleavage : Fragmentation along the ether linkage of the side chain results in the loss of the butoxy radical (•OC₄H₉, 73 Da), yielding a fragment at m/z 112.

Fragmentation Mol Molecular Ion [M]+ m/z 185 Alpha Alpha-Cleavage m/z 184 [M-H]+ Mol->Alpha -H• Ring Substituent Loss m/z 84 (Base Peak) Mol->Ring -C6H13O• Ether Ether Cleavage m/z 112[M - C4H9O•]+ Mol->Ether -C4H9O•

EI-MS fragmentation pathways of underivatized this compound.

The Analytical Challenge: Why Derivatize Secondary Amines?

The secondary amine group in this compound contains an active hydrogen that readily hydrogen-bonds with free silanol groups in the GC inlet liner and the stationary phase of the column[2]. This interaction causes severe peak tailing, shifting retention times, and a reduction in the signal-to-noise (S/N) ratio.

Chemical derivatization is indispensable for modifying these polar, nonvolatile properties[2]. By replacing the active hydrogen with a non-polar moiety, we achieve three goals:

  • Volatility & Stability : Prevents thermal degradation in the GC inlet.

  • Chromatographic Resolution : Eliminates peak tailing, allowing for sharp, symmetrical peaks.

  • Mass Shift : Shifts low-mass fragments to higher mass-to-charge (m/z) ratios, reducing background interference from solvent and column bleed[3].

Reagent Selection Causality
  • Silylation (TMS) : We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) rather than BSTFA. MSTFA's primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes well before the analyte, preventing co-elution issues[3].

  • Acylation (TFA) : We utilize MBTFA (N-Methyl-bis(trifluoroacetamide)). MBTFA reacts rapidly with secondary amines without producing the highly acidic byproducts (like HF) associated with anhydride reagents, thereby protecting the GC column from degradation[3].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative shifts observed when analyzing this compound across the three methodologies.

ParameterUnderivatizedTMS-Derivatized (MSTFA)TFA-Derivatized (MBTFA)
Derivatizing Reagent NoneMSTFA + 1% TMCSMBTFA
Molecular Weight 185 Da257 Da (+72 Da shift)281 Da (+96 Da shift)
Molecular Ion

m/z 185 (Weak)m/z 257 (Moderate)m/z 281 (Strong)
Base Peak (Piperidine Ring) m/z 84m/z 156m/z 180
Chromatographic Peak Shape Broad, TailingSharp, SymmetricalVery Sharp, Symmetrical
Moisture Sensitivity LowHigh (Requires anhydrous conditions)Moderate
LOD/LOQ Impact Poor (High background noise)Good (Suitable for general quantification)Excellent (Ideal for trace-level analysis)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate a self-validating system: the use of an isotopically labeled internal standard (Piperidine-d11) to track derivatization efficiency, and the inclusion of "reagent blanks" to identify false positives caused by reagent byproducts.

Workflow Start Sample: this compound + Internal Standard (Piperidine-d11) Split Aliquot into 3 Parallel Streams Start->Split Und Underivatized (Direct Injection in DCM) Split->Und TMS TMS Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) Split->TMS TFA TFA Derivatization (MBTFA, 70°C, 20 min) Split->TFA GCMS GC-MS Analysis (DB-5MS Column, EI Mode, 70 eV) Und->GCMS TMS->GCMS TFA->GCMS Data Data Processing & Fragmentation Comparison GCMS->Data

Experimental workflow comparing underivatized, TMS, and TFA derivatization methods.

Protocol 1: TMS Derivatization (Silylation)

Causality: 1% TMCS is added to MSTFA to act as a catalyst, ensuring complete silylation of sterically hindered sites[3].

  • Preparation : Transfer 100 µL of the sample solution (1 mg/mL in anhydrous dichloromethane) and 10 µL of Internal Standard (Piperidine-d11, 100 µg/mL) into a 2 mL glass reaction vial.

  • Evaporation : Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: MSTFA is highly moisture-sensitive; residual water will quench the reaction.

  • Derivatization : Add 50 µL of MSTFA containing 1% TMCS. Cap tightly.

  • Incubation : Heat the vial in a dry block at 60°C for 30 minutes.

  • Reconstitution : Cool to room temperature, dilute with 50 µL of anhydrous hexane, and transfer to a GC vial with a glass insert.

  • Validation Control : Prepare a blank containing only DCM, IS, and MSTFA to monitor for N-methyltrifluoroacetamide byproduct interference.

Protocol 2: TFA Derivatization (Acylation)

Causality: MBTFA is chosen over trifluoroacetic anhydride (TFAA) because it yields neutral byproducts, preserving the integrity of the DB-5MS stationary phase[3].

  • Preparation : Transfer 100 µL of sample and 10 µL of IS into a reaction vial and evaporate to dryness.

  • Derivatization : Add 50 µL of MBTFA.

  • Incubation : Heat at 70°C for 20 minutes.

  • Reconstitution : Cool to room temperature, dilute with 50 µL of ethyl acetate, and transfer to a GC vial.

GC-MS Instrumental Parameters

To balance resolution and elution time, a narrow-bore capillary column is recommended[4].

  • Column : DB-5MS or SLB-5ms (30 m × 0.25 mm I.D. × 0.25 µm film thickness)[4].

  • Inlet : 250°C, Split ratio 10:1.

  • Oven Program : 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detector : Transfer line at 280°C, Ion source at 230°C, EI mode at 70 eV. Scan range m/z 40–400.

Conclusion & Recommendations

For the GC-MS analysis of this compound, TFA derivatization via MBTFA provides the most robust analytical performance. While underivatized analysis is sufficient for rapid, high-concentration screening, it fails at trace levels due to active site adsorption. TMS derivatization (MSTFA) offers excellent peak shape and a predictable mass shift (+72 Da) but requires strict anhydrous conditions. TFA derivatization yields the highest stability, shifts the diagnostic base peak to a highly specific m/z 180, and operates with less moisture sensitivity, making it the premier choice for rigorous quantitative workflows.

References

  • Source: benchchem.
  • Source: jfda-online.
  • Source: sigmaaldrich.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.

Sources

Technical Guide: 4-(2-Butoxyethyl)piperidine vs. N-Boc Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-(2-Butoxyethyl)piperidine (the active secondary amine) and its N-Boc protected analogue (tert-butyl this compound-1-carboxylate).[1]

For the medicinal chemist, this comparison is not merely structural but functional: the N-Boc analogue serves as the lipophilic, inert vehicle for purification and intermediate handling, while the free amine is the reactive pharmacophore required for final target engagement or further functionalization. This document details their physicochemical divergence, synthetic utility, and deprotection dynamics.[2]

Part 1: Structural & Physicochemical Analysis[3]

The transition from the N-Boc protected state to the free amine represents a massive shift in polarity and reactivity. The butoxyethyl tail adds significant lipophilicity compared to a naked piperidine, influencing solubility even in the salt form.

Table 1: Comparative Physicochemical Profile[4]
FeatureThis compound (Free Amine)N-Boc-4-(2-Butoxyethyl)piperidine (Protected)
Role Active Building Block / PharmacophoreSynthetic Intermediate / Purification Handle
Molecular Weight 185.31 g/mol 285.43 g/mol
Basicity (pKa) ~10.8 - 11.2 (Piperidine Nitrogen)Non-basic (Carbamate)
LogP (Calc.) ~2.1 (Moderate Lipophilicity)~4.2 (High Lipophilicity)
H-Bond Donors 1 (Secondary Amine)0
Solubility Soluble in MeOH, EtOH.[1] Water soluble as HCl salt.Soluble in Hexanes, DCM, EtOAc. Insoluble in water.
Reactivity Nucleophilic (SN2, Reductive Amination)Inert to nucleophiles/bases; Acid labile.

Key Insight: The butoxyethyl chain prevents the free amine from being as water-soluble as simple piperidine.[1] While the HCl salt is water-soluble, the free base will partition into organic layers during extraction, a critical factor for workup efficiency.

Part 2: Synthetic Utility & Reactivity

The "Switch" Mechanism

The utility of these two compounds lies in their orthogonal reactivity. The N-Boc group "switches off" the nitrogen's nucleophilicity, allowing chemical modifications to occur elsewhere on the scaffold (though in this specific molecule, the side chain is an ether and relatively inert).

Reactivity Flowchart (Graphviz)

ReactivityFlow cluster_0 Critical Transition Boc N-Boc Analogue (Inert Shield) Deprotection Acidic Deprotection (TFA or HCl) Boc->Deprotection Cleavage FreeAmine Free Amine (Active Nucleophile) Deprotection->FreeAmine Neutralization Target1 Reductive Amination (w/ Aldehydes) FreeAmine->Target1 Target2 Amide Coupling (w/ Carboxylic Acids) FreeAmine->Target2 Target3 S_NAr / S_N2 (w/ Halides) FreeAmine->Target3

Figure 1: The synthetic workflow transforming the inert N-Boc carrier into the divergent reactive intermediate.

Part 3: Experimental Protocols (Self-Validating)

The most critical operation is the clean removal of the Boc group without affecting the ether linkage in the tail. Two primary methods are standard, but Method B (HCl/Dioxane) is preferred for this substrate to produce a crystalline salt immediately.

Protocol A: TFA Deprotection (Standard)

Best for: Small scale, when the product will be purified by reverse-phase HPLC.

  • Dissolution: Dissolve 1.0 eq of N-Boc-4-(2-butoxyethyl)piperidine in DCM (concentration ~0.2 M).

  • Addition: Add Trifluoroacetic Acid (TFA) carefully to reach a 20% v/v ratio.[1] Caution: CO2 gas evolution.[1][3]

  • Monitoring: Stir at RT. Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the product (amine TFA salt) will stay at the baseline.

  • Workup: Evaporate volatiles.

    • Validation:1H NMR should show the disappearance of the singlet at ~1.45 ppm (9H, t-butyl).

Protocol B: HCl/Dioxane Deprotection (Preferred for Scale)

Best for: Generating a stable, solid hydrochloride salt without chromatography.

  • Setup: Charge reaction vessel with N-Boc intermediate.

  • Reagent: Add 4.0 M HCl in 1,4-dioxane (5-10 equivalents of HCl).

  • Reaction: Stir at RT for 1-2 hours.

    • Observation: The product, This compound hydrochloride , often precipitates as a white solid due to the non-polar nature of the dioxane and the ionic nature of the salt.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O to remove excess acid and cleavage byproducts (tert-butyl chloride/isobutylene).[1]

  • Yield Check: Quantitative conversion is expected.

Part 4: Pharmacological Implications[1][6][7]

When developing drugs containing this motif, the choice of form impacts biological assays.

Permeability & Assay Compatibility
  • PAMPA/Caco-2: The Free Amine (at pH 7.[1]4) exists in equilibrium between charged and neutral forms. The neutral form drives permeability. The butoxyethyl tail significantly enhances membrane permeability compared to simple piperidine.

  • Metabolic Stability: The butoxyethyl ether oxygen is a potential site for oxidative dealkylation by CYPs (likely CYP2D6 or 3A4), leading to the cleavage of the butyl chain. The N-Boc analogue is metabolically irrelevant as it is a synthetic precursor, not a drug.

Decision Matrix: Which Form to Use?

DecisionMatrix Start Select Compound Form Q1 Is the goal Chemical Synthesis? Start->Q1 Q2 Is the goal Biological Testing? Q1->Q2 No Res1 Use N-Boc Analogue (Protection prevents side reactions) Q1->Res1 Yes Res2 Use Free Amine (Salt Form) (Water soluble, physiological pH) Q2->Res2 In Vitro (Cell/Enzyme) Res3 Use Free Amine (Free Base) (For lipophilic assay buffers) Q2->Res3 LogP / Permeability Assay

Figure 2: Decision matrix for selecting the appropriate chemical form based on experimental intent.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.[1] (Standard reference for N-Boc deprotection kinetics and stability). [1]

  • Han, G., et al. (2012). "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate." MDPI Molbank, M751. (Provides analogous experimental conditions for N-Boc piperidine derivative synthesis).

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA/HCl)." (Detailed mechanistic overview of the acid-catalyzed cleavage).

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection." (Comparative data on yield and purity between deprotection methods). [1]

  • PubChem. "4-(N-Boc-amino)piperidine Compound Summary."[1] (Source for general physicochemical descriptors of N-Boc piperidines).

Sources

Quality Control and Analytical Specifications for 4-(2-Butoxyethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing the quality control (QC) parameters for highly functionalized secondary amines. 4-(2-Butoxyethyl)piperidine (CAS: 70724-66-2) is a critical synthetic building block, primarily utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals[1]. The butoxyethyl ether linkage provides a highly specific balance of lipophilicity and hydrogen-bond accepting capability, which is essential for modulating the blood-brain barrier (BBB) permeability of active pharmaceutical ingredients (APIs).

However, the unique physicochemical properties of this compound—specifically its high boiling point and strong basicity—render standard analytical methods insufficient. This guide provides a comprehensive, causality-driven framework for the quality control of this compound, comparing it against alternative linkers and detailing self-validating experimental protocols.

Performance Comparison: Piperidine Linker Alternatives

To justify the selection of this compound over simpler analogs, we must evaluate its structural contributions to the final API. The length and nature of the C4-substituent drastically alter both the synthetic handling and the pharmacokinetic profile of the resulting drug candidate.

The table below summarizes the quantitative and qualitative differences between this compound and two common alternatives: 4-(2-Methoxyethyl)piperidine and 4-Ethylpiperidine.

Property / MetricThis compound4-(2-Methoxyethyl)piperidine4-Ethylpiperidine
CAS Number 70724-66-2147513-03-93240-58-2
Molecular Weight 185.31 g/mol 143.23 g/mol 113.20 g/mol
Lipophilicity (cLogP) ~2.8 (High)~1.2 (Moderate)~1.8 (Moderate)
Boiling Point ~260°C~210°C155°C
Primary Application CNS-penetrant APIs, high-lipophilicity linkersAqueous-soluble APIs, reduced BBB penetrationFragment-based drug design, minimal steric bulk
QC Challenge High boiling point requires high-temp GC methodsProne to ether cleavage under strong acidic conditionsHigh volatility requires strict sealed handling

Mechanistic Rationale: The extended butyl chain in this compound significantly increases the cLogP compared to the methoxy analog. This drives lipid membrane partitioning, making it the superior choice for neuro-active compounds. However, this extended aliphatic chain also increases the boiling point (~260°C) and viscosity, necessitating specialized high-temperature Gas Chromatography (GC) methods for accurate impurity profiling[2].

Quality Control Specifications

For a batch of this compound to be released for API synthesis, it must meet stringent purity and structural criteria. The following specifications represent the industry standard for pharmaceutical-grade intermediates.

ParameterSpecification LimitAnalytical Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Chemical Purity

99.0% (Area %)
GC-FID
Moisture Content

0.5% (w/w)
Buffered Karl Fischer Titration
Heavy Metals

10 ppm
ICP-MS
Structural Identity Conforms to reference structure

H and

C NMR

Analytical Workflow Visualization

The following diagram outlines the logical progression of the QC workflow. A batch must pass all parallel analytical nodes before final release.

QC_Workflow A This compound Raw Batch Sample B GC-FID / MS Purity & Impurities A->B C Buffered Karl Fischer Moisture Titration A->C D NMR & ICP-MS Structure & Metals A->D E Data Synthesis & Specification Check B->E C->E D->E F Batch Approved (>99.0% Purity) E->F Meets Specs G Batch Rejected (Repurification) E->G Fails Specs

Fig 1: Comprehensive Quality Control Analytical Workflow for this compound.

Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures cannot simply be followed blindly; the causality behind the chemistry must be understood. The protocols below are designed as self-validating systems.

Protocol 1: GC-FID Purity and Impurity Profiling

Secondary amines like piperidine contain active N-H bonds that strongly interact with residual silanol groups on standard silica-based GC columns, leading to severe peak tailing and inaccurate integration[2].

  • Causality: To mitigate silanol interactions and accommodate the high boiling point (~260°C) of this compound, a highly cross-linked, base-deactivated non-polar column (e.g., DB-5MS or DB-1) must be used.

  • Self-Validating System Suitability Test (SST): Prior to sample injection, run a resolution mixture containing this compound and a closely eluting synthetic byproduct (e.g., 4-(2-propoxyethyl)piperidine). The system is validated only if the resolution factor (

    
    ) is 
    
    
    
    2.0 and the symmetry factor (
    
    
    ) of the main peak is between 0.8 and 1.5.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the sample in 1.0 mL of LC-MS grade methanol. Add 10 µL of n-tetradecane as an internal standard.

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Set the FID detector to 300°C and the injector to 280°C.

  • Temperature Program: Hold at 100°C for 2 minutes. Ramp at 15°C/min to 280°C. Hold at 280°C for 10 minutes to ensure all high-boiling impurities (such as dialkylated dimers) are eluted.

  • Data Analysis: Calculate purity by area normalization, excluding the solvent and internal standard peaks.

Protocol 2: Buffered Karl Fischer (KF) Moisture Titration

Standard Karl Fischer reagents operate optimally at a pH of 5.0 to 7.0. Piperidine derivatives are strong bases (pKa ~11.2).

  • Causality: Injecting this compound directly into a standard KF solvent shifts the pH above 8.0. At this alkaline pH, the reaction stoichiometry changes, side reactions occur, and the titration yields sluggish, false endpoints[3][4][5]. To correct this, the working medium must be pre-buffered with a weak acid[3][4].

  • Self-Validating System Drift Check: Before sample introduction, the background drift must stabilize below 20 µ g/min . Inject a certified 1.0% water standard; the recovery must fall between 98.0% and 102.0%. This proves the buffer has neutralized the amine without inducing esterification side-reactions.

Step-by-Step Methodology:

  • Solvent Preparation: Into the KF titration vessel, add 30 mL of anhydrous methanol and 5 grams of analytical-grade benzoic acid[3]. Allow the mixture to stir until fully dissolved.

  • Pre-titration: Condition the solvent mixture with standard Hydranal Composite 5 titrant until the endpoint is reached and drift is stabilized (< 20 µ g/min ).

  • Sample Introduction: Rapidly inject ~2.0 mL (accurately weighed via back-weighing the syringe) of this compound directly into the buffered solvent[3].

  • Titration: Titrate to the bipotentiometric endpoint. The instrument will automatically calculate the moisture content based on the sample mass and titrant consumed.

References

Sources

Comparative Refractive Index Analysis of 4-(2-Butoxyethyl)piperidine Batches: A Guide to Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical process development, 4-(2-Butoxyethyl)piperidine (free base, CAS 70724-66-2) serves as a critical liquid intermediate. While its hydrochloride salt (CAS 1219967-64-2) is often isolated as a solid for long-term storage, the free base is frequently utilized directly in continuous flow setups or immediate downstream coupling reactions.

For liquid intermediates, relying solely on chromatographic purity (e.g., GC-FID or HPLC-UV) creates an analytical blind spot. Highly polar contaminants (like water) or non-UV-active residual solvents can easily bypass these detectors. As an Application Scientist, I advocate for the use of the Refractive Index (


)  as a rapid, high-fidelity Critical Quality Attribute (CQA). This guide objectively compares the refractive index across different synthesis batches and outlines a self-validating protocol for accurate measurement.

Mechanistic Rationale: The Causality of Refractive Index Shifts

Refractometry is not merely a physical measurement; it is a volumetric assessment of a batch's electron density. The refractive index is governed by the molecular polarizability and molar volume of the substance, conceptually modeled by the Lorentz-Lorenz equation.

For a piperidine derivative featuring an ether linkage (the butoxyethyl group), the baseline electron density is highly specific. When evaluating batch quality, we observe two primary vectors of deviation:

  • Moisture Contamination (Depression): Water possesses a highly rigid, hydrogen-bonded structure with a very low refractive index (

    
    ). Because the RI of miscible liquids follows a nearly linear volumetric mixing rule, even 0.5% w/w water contamination will measurably depress the bulk RI of the batch.
    
  • Residual Aromatic Solvents (Elevation): If toluene (

    
    ) is used during the extraction phase and not fully stripped during concentration, its highly polarizable 
    
    
    
    -electron cloud will artificially elevate the batch's refractive index.

By understanding this causality, refractometry transforms from a simple identification test into a powerful orthogonal technique for detecting process impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It strictly adheres to the recent updates in USP General Chapter <831> Refractive Index, which mandates rigorous temperature validation and traceability .

Phase 1: System Suitability Test (SST) & Calibration

Causality: Instrument optics can drift due to ambient laboratory conditions. The SST ensures the instrument is mathematically anchored to a known standard before any unknown batch is measured.

  • Clean the sapphire prism of a digital automatic refractometer using anhydrous ethanol and allow it to evaporate completely.

  • Apply 0.2 mL of a Certified Reference Material (CRM)—typically ultra-pure, degassed water.

  • Validation Gate: The instrument must read

    
     at 20.0 °C. If the reading falls outside this expanded uncertainty limit, the system halts, and a recalibration algorithm is triggered.
    
Phase 2: Temperature Equilibration

Causality: The temperature coefficient (


) for organic liquids like piperidine derivatives is approximately 

per °C. A minor temperature fluctuation of just 0.5 °C will completely invalidate the measurement.
  • Activate the instrument's internal Peltier thermostatic control.

  • Set the target temperature to 20.0 ± 0.1 °C .

  • Apply 0.2 mL of the this compound batch to the prism and close the sample cover to prevent volatilization.

  • Allow exactly 60 seconds for thermal equilibration between the sample and the Peltier plate.

Phase 3: Replicate Measurement & Statistical Verification
  • Irradiate the sample using a 589.3 nm LED light source (Sodium D-line equivalent).

  • Record

    
     independent replicate measurements for the single sample aliquot.
    
  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the 6 replicates. The RSD must be

    
    . A higher RSD indicates sample inhomogeneity, micro-bubbles, or active evaporation, requiring the protocol to be aborted and restarted.
    

Quality Control Workflow Visualization

QC_Workflow Start Batch Sampling This compound Eq Temperature Equilibration (20.0 ± 0.1 °C) Start->Eq Cal System Suitability (CRM Calibration) Eq->Cal Measure Refractive Index Measurement (n=6 Replicates) Cal->Measure Analyze Data Analysis (Mean n_D^20 & RSD) Measure->Analyze Decision Specification Check (1.4620 - 1.4650) Analyze->Decision Pass Batch Approved Decision->Pass Within Spec Fail OOS Investigation Decision->Fail Out of Spec

Figure 1: Standardized self-validating QC workflow for refractive index measurement and batch release.

Comparative Batch Analysis

To demonstrate the efficacy of this protocol, we compared three distinct batches of this compound.

Note: The nominal refractive index specification (


) utilized in this comparison is established based on internal characterization of the highly purified free base.
Batch IDSource / Synthesis RouteGC-FID Purity (%)Karl Fischer Moisture (% w/w)Refractive Index (

)
Analytical Assessment
Batch 001 In-house (Optimized Flow)99.8%0.05%1.4635 Pass. Ideal baseline. High purity and low moisture correlate with the target RI.
Batch 002 Commercial Vendor A99.1%0.85%1.4592 Fail (OOS). Depressed RI. GC-FID missed the high water content, but RI successfully flagged the moisture contamination.
Batch 003 Commercial Vendor B98.5%0.02%1.4678 Fail (OOS). Elevated RI. Indicates inadequate solvent stripping, likely leaving residual aromatic extraction solvents (e.g., toluene) in the bulk liquid.
Discussion of Results

The data in the table above highlights a critical vulnerability in standard QC pipelines. Batch 002 exhibited an acceptable GC-FID purity profile (>99.0%), which might traditionally trigger a batch release. However, the self-validating refractive index protocol immediately flagged the batch as Out of Specification (OOS). The depressed RI of 1.4592 directly correlated with a high moisture content (0.85%) later confirmed by Karl Fischer titration. Utilizing RI as an orthogonal check prevents compromised intermediates from advancing into sensitive downstream coupling reactions where excess water could quench expensive reagents.

References

  • Revised USP Chapter <831> Refractive Index Published again for Comments, GMP Compliance,[Link]

  • Meeting USP Chapter 831 – Temperature Validation requirements for Refractometers, Rudolph Research Analytical,[Link]

Safety Operating Guide

4-(2-Butoxyethyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

This guide defines the critical safety protocols for the handling and disposal of 4-(2-Butoxyethyl)piperidine (CAS: 70724-66-2). As a secondary amine with an ether side chain, this compound presents a dual hazard profile: corrosivity typical of piperidines and enhanced lipophilicity from the butoxyethyl group, which increases the risk of dermal absorption.

Immediate Directive:

  • Do NOT mix with acids (violent exothermic reaction).

  • Do NOT mix with oxidizing agents (risk of fire/explosion).[1]

  • Do NOT dispose of down the drain.[2][3]

  • Segregate as "Organic Base / Amine" waste.

Chemical Identification & Properties

Verification of the specific chemical identity is the first step in safe disposal. Use the data below to cross-reference your container labels.

ParameterSpecificationOperational Note
Chemical Name This compoundAlso known as Piperidine, 4-(2-butoxyethyl)-
CAS Number 70724-66-2 Verify this matches your vendor label exactly.
Formula C₁₁H₂₃NOMolecular Weight: 185.31 g/mol
Structure Piperidine ring + Butoxyethyl tailSecondary Amine (Basic) functionality.
Physical State Liquid (Colorless to pale yellow)Viscous; handle with positive displacement pipettes.
Flash Point >93°C (Estimated)Combustible. Class IIIB liquid.
Acidity (pKa) ~11 (Estimated for piperidines)Strong Base . Corrosive to tissue.

Hazard Assessment: The "Why" Behind the Protocol

Expert Insight: Understanding the mechanism of toxicity allows for better risk mitigation.

A. The Amine Threat (Corrosivity & Reactivity)

Like the parent piperidine, this derivative is a strong organic base.

  • Mechanism: Upon contact with skin or mucous membranes, the lone pair of electrons on the nitrogen attacks tissue lipids and proteins (saponification), causing deep chemical burns that may not be immediately painful.

  • Reactivity: Mixing this with acids results in rapid protonation. This is highly exothermic (heat-generating). If mixed with oxidizing acids (e.g., Nitric Acid, Perchloric Acid), the reaction can be explosive.

B. The Ether Factor (Absorption)

The "2-Butoxyethyl" chain adds significant lipophilicity to the molecule compared to bare piperidine.

  • Risk: This allows the chemical to penetrate the stratum corneum (outer skin layer) more effectively, carrying the corrosive amine deeper into the tissue and potentially entering the bloodstream.

  • Implication: Standard nitrile gloves may have reduced breakthrough times. Double gloving or using thicker laminate gloves (e.g., Silver Shield) is recommended for prolonged handling.

Waste Segregation Logic

Trustworthiness: A self-validating system relies on strict segregation to prevent "accidental chemistry" in the waste drum.

The most common laboratory accident involving amines is the accidental addition to an acidic waste stream. Follow this segregation logic:

SegregationLogic Start Waste: this compound Decision1 Is the waste stream Acidic? Start->Decision1 Decision2 Is the waste stream Oxidizing? Decision1->Decision2 No ActionStop STOP! DO NOT MIX. Violent Reaction / Explosion Risk. Decision1->ActionStop Yes Decision3 Does it contain Heavy Metals? Decision2->Decision3 No Decision2->ActionStop Yes ActionSegregate Segregate: Organic Base Stream (Alkaline) Decision3->ActionSegregate No Decision3->ActionSegregate Yes (Label as Mixed)

Figure 1: Decision logic for segregating amine waste. Note that mixing amines with oxidizing acids is a critical failure point.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans (aluminum) as amines can corrode them over time.

  • Labeling:

    • Primary Tag: "Hazardous Waste"

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.[4]

    • pH Note: Mark as "Alkaline/Basic" (pH > 10).

Phase 2: Benchtop Disposal (Small Quantities)

For residual amounts in vials or pipettes.

  • Liquids: Pour into the designated "Organic Base" carboy.

  • Solids/Wipes: Contaminated gloves and paper towels must be placed in a sealed solid waste bag labeled "Chemically Contaminated Debris." Do not place in regular trash; the odor alone can trigger building evacuations.

Phase 3: Final Disposal (EHS/Contractor)
  • Method: The only acceptable final disposal method is High-Temperature Incineration with a scrubber system. This ensures the complete destruction of the piperidine ring and neutralization of nitrogen oxides (NOx) generated during combustion.

  • Hand-off: Ensure the waste manifest explicitly lists "Organic Amine" to prevent the contractor from bulking it with general organic solvents.

Emergency Spill Response

If a spill occurs, immediate action is required to prevent respiratory irritation and floor damage.

  • Evacuate & Ventilate: Amines have high vapor pressure and potent odors. Clear the immediate area.[1][5][6]

  • PPE: Wear goggles, lab coat, and double nitrile gloves .

  • Neutralization (The "Citric Acid" Rule):

    • Do NOT use strong mineral acids (HCl) to neutralize; the heat generated will vaporize the amine, creating a toxic cloud.

    • Protocol: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill. This creates a mild, non-violent neutralization.

  • Cleanup: Once the pH is neutral (check with litmus paper), absorb with vermiculite or clay. Scoop into a waste container and label as "Spill Debris: Neutralized Amine."

Operational Workflow: From Synthesis to Waste

DisposalWorkflow Exp Experiment/Synthesis Residue Liquid Residue Exp->Residue SolidWaste Solid Waste (Gloves/Wipes) Exp->SolidWaste Segregation Segregation Point: Isolate from Acids Residue->Segregation ContainerS Container B: Solid HazMat SolidWaste->ContainerS Seal ContainerL Container A: Organic Bases (Liquid) Segregation->ContainerL Pour EHS EHS Pickup (Manifesting) ContainerL->EHS ContainerS->EHS Incinerator Final Disposal: Incineration EHS->Incinerator Off-site

Figure 2: Operational workflow ensuring full traceability from bench to incineration.

References

  • ChemicalBook. (2023).[3] Piperidine, 4-(2-butoxyethyl)- (CAS 70724-66-2) Basic Information.[7][8] Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine (Parent Compound Analog). Retrieved from

  • University of Southern California (USC). (2023). Chemical Segregation and Storage Guidelines. Environmental Health & Safety.[2][3] Retrieved from

  • Alfa Chemistry. (2023). Piperidine, 4-(2-butoxyethyl)- Product Page.[7][8][9][10][11][12][13] Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Piperidine Derivatives. Retrieved from

Sources

Personal protective equipment for handling 4-(2-Butoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(2-Butoxyethyl)piperidine presents a dual-hazard profile that often traps inexperienced researchers. It combines the corrosivity and toxicity of a secondary amine (the piperidine ring) with the solvent-like permeation properties of a glycol ether (the butoxyethyl tail).[1][2]

Standard laboratory safety protocols ("lab coat and latex gloves") are insufficient for this compound.[1] The lipophilic ether tail facilitates rapid skin absorption, while the basic amine core causes caustic injury.[1] This guide defines the specific PPE matrix required to neutralize these risks.

Risk Assessment & Mechanism of Hazard

To select the correct PPE, you must understand the molecular behavior of the compound:

Functional GroupHazard MechanismImpact on PPE Selection
Piperidine Ring High pH (>11): Saponifies skin lipids; causes lytic necrosis.[1][2]Eyes: Requires gaskets (goggles), not just shields.[1] Skin: Requires alkali-resistant materials.[1][2]
Butoxyethyl Tail Lipophilicity: Acts as a carrier solvent, dragging the corrosive amine through the stratum corneum.[1]Gloves: Degrades natural rubber (Latex) and thin vinyl instantly.[1] Requires Nitrile or Butyl.[1][3]
Vapor Pressure Moderate Volatility: Amine vapors are lachrymators (tear-inducing) and respiratory irritants.[2]Respiratory: Handling outside a fume hood requires organic vapor cartridges.[1]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The Critical Control Point)

Do not use Latex. The ether moiety swells latex, creating micropores that allow the amine to burn the skin underneath—often undetected until pain begins.[1]

Exposure TypeRecommended MaterialMin. ThicknessBreakthrough TimeRationale
Splash / General Nitrile (High Grade) 0.11 mm (4-5 mil)15–30 minsGood physical durability; moderate resistance to amines.[1][2] Change immediately upon splash.
Immersion / Spill Butyl Rubber 0.3 mm>480 minsExcellent resistance to both ethers and amines.[1]
High Hazard Laminate (Silver Shield) N/A>480 minsThe "Gold Standard" for unknown permeation rates.[1] Use as an under-glove.[2]

Protocol: Double-gloving is mandatory. Wear a laminate liner under a nitrile outer glove for high-volume (>100mL) transfers.[1][2]

B. Eye & Face Protection[1][3][4][5]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1][2]

    • Why: Safety glasses leave gaps.[1] Amine vapors are heavier than air and can "crawl" under glasses, causing corneal hazing (blue vision) or chemical burns.[1]

  • High Volume: Face Shield PLUS Goggles.[1]

    • Rule: If pouring >500mL or working under pressure/vacuum, add a face shield to protect the neck and chin.[1]

C. Respiratory Protection[1][4][5][6]
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2]

  • Secondary (Spill/Outside Hood): Full-face respirator with Type A (Organic Vapor) or Type ABEK (Multi-gas) cartridges.[1][2]

    • Note: Piperidine derivatives have distinct "fishy/ammonia" odors.[1] If you smell it, your engineering controls have failed.[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound, ensuring no step relies on guesswork.

G Start Start: Handling this compound Assess Step 1: Quantity Assessment Start->Assess SmallVol < 10 mL (Analytical) Assess->SmallVol LargeVol > 10 mL (Synthesis/Prep) Assess->LargeVol PPE_Small PPE: Nitrile (Double) + Goggles + Lab Coat SmallVol->PPE_Small PPE_Large PPE: Nitrile over Laminate + Goggles + Apron LargeVol->PPE_Large Hood Engineering: Fume Hood Mandatory PPE_Small->Hood PPE_Large->Hood Transfer Transfer Protocol: Cannula or Syringe (Avoid Open Pouring) Hood->Transfer Cleanup Decontamination: Wipe with dilute Acetic Acid -> Water Transfer->Cleanup Waste Disposal: Basic Organic Waste Stream Cleanup->Waste

Figure 1: Operational decision matrix for selecting PPE based on volume and risk.[1][2]

Emergency Response Protocols

Skin Contact (The "Soapy Water" Myth)

Do not use vinegar or acid to neutralize a skin burn immediately.[1] The heat of neutralization can worsen the injury.[1]

  • Flush: Immediately rinse with tepid water for 15 minutes.[1]

  • Soap: Use non-abrasive soap after the initial flush to remove the lipophilic ether tail.[1]

  • Medical: Seek evaluation if redness persists; amines can cause delayed sensitization.[1]

Eye Contact[1][6][7]
  • Flush: 15 minutes minimum at an eyewash station.[1] Hold eyelids open forcibly.

  • pH Check: If trained, check eye pH with a strip.[1] Continue flushing until pH returns to 7.4.

Disposal & Decontamination[1][2]

  • Reaction Mixtures: Quench with dilute acid (e.g., 1M HCl) carefully in an ice bath before disposal to neutralize the amine.[1]

  • Dry Waste: Contaminated gloves and wipes must be bagged in hazardous waste (solid), not regular trash.[1] The ether residue remains flammable.

  • Glassware: Rinse with acetone, then soak in an acid bath (1M HCl) to protonate and solubilize the amine residue before final wash.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). (2025).[1][2] Registration Dossier: Piperidine. [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.